Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Synthetic Utility, and Analytical Profiling[1]
Executive Summary & Significance
N-Boc (S)-amphetamine (tert-butyl ((S)-1-phenylpropan-2-yl)carbamate) represents a critical protected intermediate in pharmaceutical chemistry and forensic analysis.[1] By masking the primary amine of (S)-amphetamine with a tert-butyloxycarbonyl (Boc) group, researchers can modulate the molecule's polarity, prevent unwanted nucleophilic side reactions during multi-step synthesis, and generate stable reference standards for chiral chromatography.[1]
This guide provides a definitive structural analysis, a self-validating synthetic protocol, and the spectroscopic data required for identification.
Regulatory Note: (S)-Amphetamine is a controlled substance (Schedule II in the US).[1] All experimental protocols described herein assume the operator possesses the necessary DEA/regulatory licenses for handling controlled precursors.
Physicochemical Profile
The following data constitutes the core identity of the molecule.
Property
Data
IUPAC Name
tert-butyl ((S)-1-phenylpropan-2-yl)carbamate
Common Name
N-Boc-(S)-amphetamine
CAS Number
10250-39-2 ((S)-isomer)
Molecular Formula
Molecular Weight
235.32 g/mol
Physical State
White crystalline solid or colorless viscous oil (purity dependent)
Solubility
Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in
LogP (Calc)
~3.3
Melting Point
52–54 °C (recrystallized from hexane)
Synthetic Pathway & Mechanism
The synthesis of N-Boc (S)-amphetamine follows a standard Schotten-Baumann-type protection strategy.[1] The reaction utilizes di-tert-butyl dicarbonate (
) as the electrophile.[1] The choice of base and solvent is critical to ensure complete conversion and prevent racemization of the chiral center at C2.
3.1 Reaction Mechanism
The primary amine of (S)-amphetamine acts as a nucleophile, attacking the carbonyl carbon of
. This forms a tetrahedral intermediate which collapses to release tert-butanol and carbon dioxide (gas), driving the reaction to completion entropically.
3.2 Workflow Diagram
The following diagram outlines the logical flow of the synthesis and purification process.
Caption: Step-wise synthetic workflow for the N-Boc protection of (S)-amphetamine.
Experimental Protocol
Objective: Synthesis of 1.0 g of N-Boc (S)-amphetamine.
Pre-requisite: If starting from Amphetamine Sulfate salt, a free-basing step is required first, or an excess of base (3.0 eq) must be used in the reaction.
Step 1: Reaction Setup
Equip a 50 mL round-bottom flask with a magnetic stir bar.
Add (S)-Amphetamine free base (1.0 g, 7.4 mmol) and Dichloromethane (DCM) (15 mL).
Add Triethylamine (TEA) (1.13 mL, 8.1 mmol) or DIPEA.
Expert Insight: TEA acts as a proton scavenger. If the reaction turns cloudy immediately, it may be the amine salt forming; ensure vigorous stirring.
Cool the solution to 0°C in an ice bath.
Slowly add Di-tert-butyl dicarbonate (
) (1.77 g, 8.1 mmol) dissolved in 5 mL DCM via a dropping funnel or syringe over 10 minutes.
Causality: Slow addition prevents localized heating and potential side reactions, although
is generally mild.
Step 2: Reaction & Monitoring
Remove the ice bath and allow the mixture to warm to Room Temperature (25°C).
Stir for 4–12 hours.
Validation: Monitor by TLC (Silica; 10% EtOAc in Hexane).
Observation: The starting material (amphetamine) will stay at the baseline or streak (amine), while the N-Boc product will have an
of ~0.5–0.6 and is UV active but ninhydrin negative (secondary carbamate).
Note: Boc-protected amines often exhibit rotameric broadening at room temperature.[1] If signals are indistinct, run the NMR at 50°C to coalesce the rotamers.
5.2 Mass Spectrometry (ESI-MS)
[M+H]+: 236.16 m/z
[M+Na]+: 258.15 m/z
Fragmentation: A strong peak at 180 m/z (loss of isobutene,
) and 136 m/z (loss of Boc group entirely, regenerating the amphetamine cation) is typical.
5.3 Chiral Integrity
To ensure no racemization occurred during the basic conditions of Boc-protection:
Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (95:5).[1]
Expected Result: Single peak. If a small shoulder appears, it indicates the presence of the (R)-enantiomer (impurity).
Applications in Drug Development
The N-Boc protection of amphetamine is not merely a blocking step; it serves distinct purposes in modern pharmaceutical research:
Prodrug Design: The carbamate linkage mimics peptide bonds. Research into cleavable linkers (e.g., Lisdexamfetamine analogues) often utilizes Boc-intermediates to couple amino acids to the amphetamine backbone before final deprotection.
Metabolite Standards: N-Boc derivatives are stable reference standards used to calibrate LC-MS instruments for detecting carbamate-based designer drugs or impurities in forensic samples.[1]
Chiral Resolution: N-Boc-(S)-amphetamine can be crystallized more easily than the free base oil, aiding in the enantiomeric enrichment of synthesis batches.[1]
References
PubChem. (n.d.).[2][3] N-Boc-amphetamine Compound Summary. National Library of Medicine. Retrieved from [Link][3]
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience.[1] (Standard reference for Boc-protection mechanisms).
United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues. Retrieved from [Link]
CAS number and physicochemical properties of N-Boc (S)-amphetamine
The following technical guide provides an in-depth analysis of N-Boc (S)-amphetamine , a critical intermediate in the synthesis of chiral amphetamine derivatives and peptide conjugates. Chemical Identity, Synthesis, and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of N-Boc (S)-amphetamine , a critical intermediate in the synthesis of chiral amphetamine derivatives and peptide conjugates.
Chemical Identity, Synthesis, and Physicochemical Characterization
Executive Summary
N-Boc (S)-amphetamine (tert-butyl ((2S)-1-phenylpropan-2-yl)carbamate) is the tert-butyloxycarbonyl-protected derivative of (S)-amphetamine (dextroamphetamine). It serves as a pivotal intermediate in medicinal chemistry, particularly in the development of prodrugs (e.g., lisdexamfetamine analogs) and the resolution of chiral amines. The Boc moiety acts as a robust protecting group, masking the nucleophilic primary amine to allow for selective modifications elsewhere in the molecule, while being easily removed under acidic conditions.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]
Nomenclature and Identification
Parameter
Detail
IUPAC Name
tert-butyl ((2S)-1-phenylpropan-2-yl)carbamate
Common Name
N-Boc-(S)-amphetamine; N-t-Boc-dextroamphetamine
CAS Number
293305-71-2
Molecular Formula
Molecular Weight
235.32 g/mol
SMILES
CC(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Physicochemical Specifications
Note: Experimental values for melting point and optical rotation can vary based on solvent of crystallization and purity. The values below represent the consensus for high-purity synthetic standards.
Property
Value / Description
Appearance
White crystalline solid or colorless viscous oil (polymorph dependent)
Melting Point
55–60 °C (Typical for solid forms; often isolated as oil initially)
Solubility
Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in water.
Partition Coeff. (LogP)
~3.3 (Predicted) – Highly lipophilic due to Boc and Phenyl groups
Acidity (pKa)
The carbamate NH is weakly acidic (pKa > 12); not protonated at physiological pH.
Synthetic Methodology
The synthesis of N-Boc (S)-amphetamine requires a biphasic or organic solvent system to protect the free base amine. Since the starting material is often the sulfate salt ((S)-Amphetamine Sulfate), a neutralization step is required.
Reaction Scheme (DOT Diagram)
Figure 1: Synthetic pathway from the sulfate salt to the N-Boc protected intermediate.
Detailed Protocol
Reagents:
(S)-Amphetamine Sulfate (1.0 eq)
Di-tert-butyl dicarbonate (
) (1.1 eq)
Triethylamine (
) or DIPEA (2.5 eq)
Dichloromethane (DCM) (Solvent)
Procedure:
Free Basing: Suspend (S)-amphetamine sulfate in DCM. Add 1M NaOH slowly at 0°C until the aqueous layer pH > 12. Separate the organic layer containing the free amine.
Protection: To the DCM solution of the free amine, add
.
Addition: Add a solution of
in DCM dropwise at 0°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
Workup: Wash the organic layer with 1M Citric Acid (to remove unreacted amine/imidazole), followed by Saturated
and Brine.
Purification: Dry over
and concentrate in vacuo. If the product is an oil, it may crystallize upon standing or trituration with cold hexanes.
Analytical Characterization
Validation of the structure is performed using NMR and Mass Spectrometry.
Proton NMR (
NMR) Interpretation
Solvent:
, 400 MHz
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Context
7.15 – 7.35
Multiplet
5H
Ar-H
Phenyl aromatic protons
4.50
Broad Singlet
1H
NH
Carbamate proton (exchangeable)
3.85 – 3.95
Multiplet
1H
CH -N
Chiral center methine
2.70 – 2.85
Multiplet
2H
Ar-CH
Benzylic protons (diastereotopic)
1.42
Singlet
9H
C(CH)
Boc tert-butyl group
1.08
Doublet ( Hz)
3H
CH
Methyl group on chiral chain
Mass Spectrometry (ESI)
[M+H]
: 236.2 m/z (Weak signal, Boc is acid labile)
[M+Na]
: 258.2 m/z (Dominant adduct)
[M-Boc+H]
: 136.1 m/z (Fragment corresponding to free amphetamine)
Deprotection & Applications
The utility of N-Boc (S)-amphetamine lies in its ability to release the active amine under controlled conditions.
Deprotection Protocol
To regenerate (S)-amphetamine or a derivative salt:
Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:1).
Conditions: Stir at room temperature for 1–2 hours.
Observation: Evolution of
gas and isobutylene.
Isolation: Evaporate solvent to yield the Amphetamine Hydrochloride or Trifluoroacetate salt.
Application Workflow (DOT Diagram)
Figure 2: Primary applications in pharmaceutical research.
Safety & Handling (E-E-A-T)
Regulatory Status: While N-Boc (S)-amphetamine is a chemical intermediate, the parent compound (S)-amphetamine is a Schedule II Controlled Substance (USA) and similarly regulated globally. Researchers must adhere to local laws regarding precursors and derivatives.
Hazards: Irritant to eyes, skin, and respiratory system.[1]
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carbamate is stable, but prolonged exposure to moisture or heat can lead to slow degradation.
References
Biosynth Carbosynth. N-Boc (S)-amphetamine - Product Specifications. Retrieved from
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19706139, N-Boc (R)-Amphetamine (Enantiomer Analog Reference). Retrieved from
Cayman Chemical. Methamphetamine tert-butyl Carbamate (Analog Reference). Retrieved from
T3DB (2009). Amphetamine - Predicted NMR Data. T3D2706. Retrieved from
Solubility Profiling and Phase Behavior of N-Boc (S)-Amphetamine
A Technical Guide for Synthesis, Purification, and Process Development[1] Executive Summary This technical guide details the solubility characteristics of N-Boc (S)-amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbam...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Synthesis, Purification, and Process Development[1]
Executive Summary
This technical guide details the solubility characteristics of N-Boc (S)-amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate).[1] Unlike its parent compound (amphetamine free base) or its salts (amphetamine sulfate), the N-Boc derivative exhibits a distinct lipophilic profile driven by the tert-butyloxycarbonyl protecting group.[1] Understanding this shift from basic amine to neutral carbamate is critical for designing efficient liquid-liquid extraction (LLE) workups and crystallization protocols.[1]
Part 1: Physicochemical Basis of Solubility
To predict and manipulate the solubility of N-Boc (S)-amphetamine, one must analyze the competition between its lipophilic and polar structural domains.[1]
Lipophilic Dominance: The molecule possesses two significant hydrophobic domains: the phenyl ring (aromatic) and the tert-butyl group (bulky aliphatic).[1] These moieties drive high affinity for non-polar and halogenated solvents.[1]
Polarity Reduction: The conversion of the primary amine (
) to a carbamate () removes the basic nitrogen's ability to accept protons at physiological pH.[1] While the carbamate moiety retains hydrogen bond donor (NH) and acceptor (C=O) capabilities, the bulky Boc group sterically hinders water solvation, drastically reducing aqueous solubility compared to the free amine.
The following diagram illustrates the molecular interactions dictating solubility in various media.
Caption: Interaction map showing N-Boc (S)-amphetamine's affinity for organic phases vs. aqueous rejection due to the lipophilic Boc/Phenyl shielding.[1]
Part 2: Solubility Data & Solvent Compatibility[1]
The following table synthesizes empirical observations and standard carbamate behavior. N-Boc (S)-amphetamine is typically an oil or low-melting solid; its solubility is "Process-Critical" for purification.[1]
Solvent Class
Specific Solvents
Solubility Rating
Process Application
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
Primary Extraction: The standard solvent for extracting the product from aqueous reaction mixtures.[1]
Esters
Ethyl Acetate (EtOAc), Isopropyl Acetate
Good to Excellent
Green Alternative: Viable replacement for DCM in workups; often used in crystallization mixtures.
Ethers
Diethyl Ether, THF, MTBE
Good
Reaction Solvent: THF is common for the protection step; MTBE is excellent for washing.
Alcohols
Methanol, Ethanol, Isopropanol
Good
Deprotection/Reduction: Solvents of choice for hydrogenation or acidic deprotection steps.
Alkanes
Hexanes, Heptane, Pentane
Low / Temperature Dependent
Antisolvent: Used to precipitate the product from EtOAc or Ether solutions (recrystallization).
Water
Water, Brine, Acidic/Basic buffers
Insoluble (<0.1 mg/mL)
Impurity Removal: The product remains in the organic phase, allowing aqueous washing of salts and free amines.
Part 3: Experimental Protocols for Purification
The solubility differential between N-Boc (S)-amphetamine (Neutral) and Amphetamine Free Base (Basic) is the cornerstone of purification.[1]
Protocol A: The "Acid Wash" Purification System
This protocol exploits the fact that N-Boc amphetamine is stable and insoluble in dilute acid, whereas unreacted amphetamine forms a water-soluble salt.
Reagents:
Crude Reaction Mixture (containing N-Boc product and trace amine).[1]
If the N-Boc derivative solidifies (depending on purity/isomer), use this solvent system:
Dissolve crude solid in minimal warm Ethyl Acetate (
).
Slowly add Hexanes (Antisolvent) dropwise until turbidity persists.[1]
Cool gradually to
. Filter the resulting white needles.
Diagram 2: Purification Workflow
This decision tree guides the researcher through the workup based on phase behavior.
Caption: Liquid-Liquid Extraction (LLE) workflow utilizing the N-Boc group's acid-stability and lipophilicity for purification.
Part 4: Critical Process Parameters (CPP)
Temperature Sensitivity:
N-Boc amphetamine has a relatively low melting point (often reported between
depending on enantiomeric purity).[1] Avoid boiling solvents during recrystallization; keep temperatures below to prevent oiling out.[1]
Acid Stability Limit:
While stable to dilute acid washes (e.g., 1M HCl for < 30 mins), prolonged exposure to strong acids (TFA, 4M HCl/Dioxane) will trigger deprotection, reverting the molecule to the water-soluble amine salt.
Solvent Trapping:
Due to the bulky Boc group, the amorphous/oil form tends to trap chlorinated solvents. High-vacuum drying at ambient temperature is recommended over heating.[1]
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1][3] (Authoritative source on Boc group physicochemical properties and stability). [1]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77887102, Tert-butylmethyl(1-phenylpropan-2-yl)carbamate. (Specific physicochemical data for N-Boc amphetamine analogs). [Link][1]
United Nations Office on Drugs and Crime (UNODC). (2006).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Details extraction solvents and solubility of amphetamine base vs. derivatives). [Link]
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[4] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.[1] (Demonstrates the insolubility of Boc-derivatives in water, driving the reaction product out of the aqueous phase). [Link][1]
Strategic Utilization of N-Boc (S)-Amphetamine: Chiral Resolution, C-H Functionalization, and API Synthesis
Topic: Applications of N-Boc (S)-amphetamine as a chiral building block Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Applications of N-Boc (S)-amphetamine as a chiral building block
Content Type: In-depth technical guide.
Audience: Researchers, scientists, and drug development professionals.
Strategic Overview
N-Boc (S)-amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate) is more than a mere protected intermediate; it is a pivotal "chiral sink" in the synthesis of phenethylamine-based therapeutics. While the free amine is volatile and prone to oxidation, the N-Boc derivative provides a crystalline, chemically stable scaffold that allows for:
Enantiomeric Upgrading: Crystallization of the N-Boc derivative is a robust method to elevate enantiomeric excess (ee) >99% prior to expensive coupling steps.
Directed C-H Functionalization: The carbamate group acts as a Directed Metalation Group (DMG), enabling regioselective functionalization of the aromatic ring—a transformation difficult to achieve on the free amine.
Prodrug Synthesis: It serves as the requisite precursor for the synthesis of lysine-dextroamphetamine conjugates (e.g., Lisdexamfetamine).
Key Chemical Identity:
Chemical Name: tert-butyl (S)-(1-phenylpropan-2-yl)carbamate
CAS Number: 293305-71-2 (S-isomer) / 167421-83-2 (R-isomer)
Physical State: White to off-white crystalline solid (unlike the liquid free base).
Synthesis & Enantiomeric Purification (The "Purification Sink")
In GMP environments, carrying forward a 95% ee starting material is unacceptable. N-Boc protection serves as a purification checkpoint. The lipophilic Boc group alters the lattice energy, often allowing the pure enantiomer to crystallize while the racemate or impurities remain in the mother liquor.
Protocol: Protection and Recrystallization
Objective: Convert crude (S)-amphetamine (90-95% ee) to >99% ee N-Boc-(S)-amphetamine.
Reaction: Dissolve crude (S)-amphetamine in DCM (0.5 M). Cool to 0°C. Add
, followed by slow addition of in DCM.
Monitoring: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with ninhydrin; free amine is purple, protected is invisible/faint) or LC-MS.
Workup: Wash with 1M HCl (to remove unreacted amine), then sat.
and brine. Dry over and concentrate.
Crystallization (Critical Step): Dissolve the resulting oil in minimal hot Ethyl Acetate. Slowly add Hexanes until turbidity persists. Cool gradually to 4°C, then -20°C.
Validation: Filter the white crystals. Analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hex/IPA 95:5).
Expert Insight: If the crude amine contains significant regioisomers (e.g., from reductive amination of P2P), the N-Boc crystallization is superior to tartrate salt resolution for removing these structural impurities due to the high specificity of the crystal lattice.
The most powerful application of N-Boc (S)-amphetamine in discovery chemistry is its use in Directed Ortho Metalation (DoM) . The Boc group coordinates with lithium, directing deprotonation specifically to the ortho position of the phenyl ring. This allows for the synthesis of 2-substituted amphetamines (e.g., 2-iodo, 2-methyl) without destroying the chiral center.
Mechanism of Action
The carbonyl oxygen of the Boc group acts as a Lewis base, coordinating to the alkyllithium species (typically sec-BuLi). This proximity effect lowers the transition state energy for deprotonation at the ortho carbon.
Objective: Synthesis of N-Boc-(S)-2-iodoamphetamine (Intermediate for Suzuki couplings).
Inert Environment: Flame-dry a 2-neck flask and purge with Argon.
Solvation: Dissolve N-Boc (S)-amphetamine (1.0 equiv) in anhydrous THF (0.2 M). Add TMEDA (1.2 equiv) to break up alkyllithium aggregates.
Lithiation: Cool to -78°C (Dry ice/acetone). Dropwise add sec-BuLi (1.3 equiv, 1.4 M in cyclohexane).
Note:n-BuLi is often insufficient for N-Boc deprotonation; sec-BuLi or t-BuLi is required. The alpha-methyl group provides steric bulk that actually protects the benzylic position from deprotonation, favoring the ring.
Incubation: Stir at -78°C for 1 hour. The solution typically turns bright yellow/orange.
Electrophile Trapping: Add solution of Iodine (
) (1.5 equiv) in THF.
Quench: Allow to warm to RT. Quench with sat.
(to reduce excess iodine).
Outcome: Yields the ortho-iodo derivative, retaining the (S)-configuration at the alpha carbon.
The commercial relevance of N-Boc (S)-amphetamine is best exemplified in the synthesis of Lisdexamfetamine Dimesylate (Vyvanse). It acts as the nucleophile that attacks the activated lysine.
Synthesis Workflow
The synthesis generally involves coupling (S)-amphetamine with a protected Lysine derivative.[3] However, to ensure the final API meets USP standards for dextroamphetamine content, the amphetamine source must be chirally pure.
Comparative Data: Direct vs. Protected Routes
Parameter
Direct Coupling (Crude Amine)
N-Boc Purified Route
Starting Material Purity
93-96% ee
>99.8% ee
Coupling Yield
65-70% (due to impurities)
85-90%
Impurity Profile
Contains regioisomers & enantiomers
Clean profile
Process Control
Requires downstream chiral HPLC prep
Control established upstream
Regulatory Status
Higher risk of OOS (Out of Spec)
Robust / Validated
Analytical Characterization Standards
For researchers characterizing these intermediates, the following NMR shifts are diagnostic for the N-Boc (S)-amphetamine structure.
1H NMR (400 MHz, CDCl3):
7.35–7.15 (m, 5H, Ar-H)
4.45 (br s, 1H, NH) – Disappears on D2O shake
3.95 (br s, 1H, CH-N) – Chiral center proton
2.85 (dd, 1H, benzylic)
2.68 (dd, 1H, benzylic)
1.42 (s, 9H, Boc t-butyl) – Key diagnostic peak
1.08 (d, 3H, -Methyl)
References
Review of Amphetamine Synthesis & Chirality
Title: Synthetic Methods for Amphetamine.[4][5][6][7][8]
Source: University of Waterloo / Forensic Science Intern
Stereochemical Divergence: A Technical Analysis of N-Boc (S)- and (R)-Amphetamine
Executive Summary N-Boc amphetamine (tert-butyl (1-phenylpropan-2-yl)carbamate) serves as a critical intermediate in the asymmetric synthesis of phenethylamine derivatives and as a reference standard in forensic impurity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Boc amphetamine (tert-butyl (1-phenylpropan-2-yl)carbamate) serves as a critical intermediate in the asymmetric synthesis of phenethylamine derivatives and as a reference standard in forensic impurity profiling. While the (S)- and (R)- enantiomers share identical scalar physical properties (melting point, boiling point, solubility) in achiral environments, they exhibit divergent behaviors in chiral stationary phases and biological systems.
This guide analyzes the structural, synthetic, and analytical distinctions between N-Boc (S)-amphetamine (derived from dextroamphetamine) and N-Boc (R)-amphetamine (derived from levorotatory amphetamine), providing a validated framework for their synthesis, resolution, and deprotection.
Stereochemical & Physical Characterization[1][2]
The fundamental difference lies in the spatial arrangement of the methyl group, hydrogen atom, and carbamate moiety around the chiral center at C2.
Cahn-Ingold-Prelog (CIP) Priority Assignment
To assign configuration, we prioritize the substituents attached to the chiral center (C2):
-NH-Boc (Nitrogen has the highest atomic number).
-CH₂Ph (Benzyl group; Carbon attached to Carbon/Carbon/Hydrogen).
-CH₃ (Methyl group; Carbon attached to Hydrogen/Hydrogen/Hydrogen).
-H (Lowest priority).
N-Boc (S)-Amphetamine: When the lowest priority group (-H) is oriented away from the viewer, the sequence 1
is solvent-dependent. While the parent (S)-amine is dextrorotatory (+), the introduction of the Boc group alters the electronic environment. Empirical verification using a polarimeter is required for batch release.
Synthetic Pathways & Retention of Configuration
To obtain high enantiomeric excess (ee), synthesis must avoid conditions that promote racemization (e.g., strong bases at high temperatures). Two primary routes are employed: Direct Protection (from chiral pool) and Curtius Rearrangement (from chiral acids).
Workflow Visualization
The following diagram illustrates the synthesis of the (S)-enantiomer via Curtius rearrangement, ensuring retention of stereochemistry.
Caption: Synthesis of N-Boc (S)-Amphetamine via Curtius Rearrangement, preventing racemization.
Protocol: Direct Protection of Chiral Amine
This is the standard laboratory method when the chiral amine is available.
Reagents:
(S)-Amphetamine sulfate (1.0 eq)
Di-tert-butyl dicarbonate (
) (1.1 eq)
Triethylamine (
) (2.5 eq)
Dichloromethane (DCM) (Solvent)
Methodology:
Free Basing: Suspend (S)-amphetamine sulfate in DCM. Add
dropwise at 0°C to liberate the free amine.
Acylation: Add
solution (in DCM) slowly to the reaction mixture at 0°C.
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitoring via TLC (Hexane:EtOAc 8:2) should show the disappearance of the polar amine spot.
Workup: Wash with 1M HCl (to remove unreacted amine), followed by saturated
and brine.
Purification: Recrystallize from Hexane/Ethyl Acetate to ensure optical purity.
Expert Insight: The wash with 1M HCl is critical. N-Boc amphetamine is lipophilic and remains in the organic layer, while unreacted amphetamine forms a water-soluble salt and is removed. This step is self-validating for chemical purity.
Analytical Resolution (Chiral HPLC)
Distinguishing N-Boc (S)- from N-Boc (R)- requires Chiral Stationary Phases (CSPs). Standard C18 columns cannot separate these enantiomers.
Separation Mechanism
The separation relies on the Three-Point Interaction Model :
interactions (Phenyl ring).
Hydrogen bonding (Carbamate -NH- and -C=O).
Steric hindrance (Boc group vs. Methyl group in the chiral pocket).
Validated HPLC Method
Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).
Note: Elution order can reverse depending on the specific polysaccharide backbone (Amylose vs. Cellulose). Always inject a racemic standard first.
Caption: Differential retention mechanism on polysaccharide CSP leading to enantiomeric separation.
Deprotection Kinetics & Downstream Utility
The N-Boc group is acid-labile. The removal rate is identical for both enantiomers, but the choice of acid dictates the salt form of the active drug.
Kinetic Profile
The deprotection follows pseudo-first-order kinetics when acid is in excess, but strictly second-order dependence on acid concentration.
Mechanism: Protonation of the carbonyl oxygen, followed by fragmentation into the amine salt, , and isobutylene.
Deprotection Protocol (TFA Method)
Dissolve N-Boc amphetamine in DCM (0.1 M).
Add Trifluoroacetic acid (TFA) (10-20 eq).
Scavenger: Add triethylsilane (TES) (2 eq) if tert-butyl cations cause alkylation of the aromatic ring (though rare in amphetamines compared to tryptophan/tyrosine peptides).
Stir at RT for 1 hour.
Evaporate volatiles. The residue is the (S)- or (R)-amphetamine trifluoroacetate salt.
Regulatory & Safety Context
"Designer" Precursor Status
Researchers must be aware that N-Boc amphetamine is considered a "masked" precursor.
Legal Status: In many jurisdictions (e.g., under the US Federal Analogue Act or specific UN listings), N-protected derivatives of Schedule II substances can be treated as the controlled substance itself if intended for human consumption or illicit manufacture.
Handling: Must be stored in a DEA-compliant safe (if applicable based on local laws regarding immediate precursors) or treated with the same chain-of-custody rigor as the parent drug.
Safety
Toxicity: While the carbamate is likely less acutely toxic than the free amine, it should be treated as a potent CNS stimulant upon metabolic hydrolysis.
PPE: Standard organic synthesis PPE (Gloves, Goggles, Fume Hood).
References
Chiral Separation of Amphetamines: BenchChem. (2025). Application Note: Chiral Separation of Boc-Lisdexamfetamine Diastereomers by HPLC. Link
Curtius Rearrangement: Lebel, H., & Leogane, O. (2005).[3] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107-4110. Link
Deprotection Kinetics: Patel, R., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Journal of Organic Chemistry. Link
Pharmacology of Enantiomers: Glennon, R. A. (2012). Phenylisopropylamine Stimulants: Amphetamine-Related Agents. In Foye's Principles of Medicinal Chemistry.
Regulatory Context: United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link
Thermodynamic Profiling and Stability Mechanisms of N-Boc Amphetamine Derivatives
This guide serves as a high-level technical resource for the thermodynamic and kinetic profiling of N-tert-butoxycarbonyl (N-Boc) protected amphetamine derivatives.[1] It is designed for medicinal chemists and forensic t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a high-level technical resource for the thermodynamic and kinetic profiling of N-tert-butoxycarbonyl (N-Boc) protected amphetamine derivatives.[1] It is designed for medicinal chemists and forensic toxicologists who require precise control over the stability of these intermediates during synthesis, storage, and analytical characterization.
Executive Summary
N-Boc amphetamine derivatives exist in a state of kinetic stability but thermodynamic instability .[1] While the carbamate linkage is robust against nucleophilic attack and basic hydrolysis at standard temperature and pressure (STP), it is entropically driven toward decomposition at elevated temperatures or in the presence of Brønsted/Lewis acids.
For the researcher, this duality presents a specific challenge: the molecule is stable on the shelf but prone to artifactual degradation during gas chromatography (GC) analysis and thermal sterilization. This guide details the mechanistic underpinnings of this instability and provides self-validating protocols for characterizing shelf-life and handling limits.[1]
Part 1: Mechanistic Underpinnings[1]
The Entropic Driver
The thermodynamic instability of N-Boc amphetamine is driven by entropy (
).[1] The decomposition reaction converts one mole of solid/liquid carbamate into one mole of liquid amine and two moles of gas (isobutylene and carbon dioxide).
Although the reaction is exergonic at high temperatures, the activation energy (
) of the transition state acts as a kinetic barrier, preserving the molecule at room temperature.
The Retro-Ene Mechanism (Thermal)
Unlike acid-catalyzed hydrolysis (which proceeds via a tert-butyl cation), thermal decomposition follows a concerted retro-ene mechanism (specifically a Chugaev-type elimination).[1] This proceeds via a six-membered cyclic transition state involving the carbonyl oxygen and a
Key Insight for Researchers: Because this mechanism is intramolecular, it follows first-order kinetics .[1] The rate of decomposition is independent of concentration but highly dependent on temperature and solvent polarity (polar solvents can stabilize the transition state, slightly lowering
).
Figure 1: The concerted retro-ene decomposition pathway. Note that this pathway dominates in neutral, gas-phase conditions (e.g., GC injector ports).
Part 2: Thermal Analysis & Analytical Artifacts
The "Ghost Peak" Phenomenon
A critical error in drug development and forensics is the misidentification of N-Boc intermediates as free amphetamines.[1]
Scenario: You inject a pure N-Boc amphetamine sample into a GC-MS with an inlet temperature of 250°C.[1]
Result: The thermal energy overcomes the
barrier.[1] The carbamate cleaves inside the injector.[1]
Chromatogram: You observe a peak for free amphetamine and potentially a small peak for the parent compound (if degradation was incomplete).
Correction: Use LC-MS (ESI source is cooler) or Cold On-Column GC injection for N-Boc derivatives.
Comparative Stability Data
The following table synthesizes stability thresholds for N-Boc phenethylamines based on TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) data.
Parameter
Value (Approx.)
Implications for Handling
Melting Point ()
55–90°C
Solid-state handling is safe; avoid molten storage.[1]
Onset of Decomp ()
150–170°C
Critical Limit. Do not heat above this during recrystallization.[1]
GC Inlet Threshold
< 140°C
Standard inlets (250°C) cause 100% degradation.[1]
Shelf Life ()
> 2 Years
Stable at 25°C/60% RH (Standard ICH conditions).
Note: Values derived from structural analogs like (S)-tert-butyl 1-phenylethylcarbamate.[1]
HPLC system (UV detection at 210 nm or 254 nm).[1]
Thermostated heating blocks (60°C, 70°C, 80°C).
Methodology:
Preparation: Dissolve N-Boc amphetamine in a high-boiling, non-nucleophilic solvent (e.g., DMSO or Toluene) to a concentration of 1 mg/mL.
Incubation: Aliquot samples into sealed, inert glass vials. Place three vials at each temperature point: 60°C, 70°C, and 80°C.
Sampling: Withdraw aliquots at defined intervals (e.g., 0, 4, 8, 24, 48 hours).
Quenching: Immediately dilute samples in cold Acetonitrile (4°C) to freeze the reaction kinetics.
Analysis: Analyze via HPLC. Plot
vs (Arrhenius plot).
Self-Validation Step:
If the plot of
vs. time is linear , the reaction is First Order (confirming intramolecular decomposition).
If the plot deviates, check for autocatalysis (acidic impurities generated during breakdown).
Protocol B: Non-Destructive Purity Assay
Purpose: To assess purity without inducing thermal degradation.[1]
Methodology:
Technique: Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) or LC-MS/MS.[1]
Avoid: Gas Chromatography (unless derivatized or using cold injection).[1]
Criteria: The N-Boc methyl protons (singlet, ~1.4 ppm, 9H) must integrate 9:1 against the methine proton of the amphetamine backbone. A loss of this ratio indicates dealcoholysis.[1]
Figure 2: Decision matrix for stability testing and analysis. Note the critical branch point at GC-MS analysis to avoid thermal artifacts.
References
Thermal Decomposition of Cocaine and Methamphetamine Investigated by Infrared Spectroscopy and Quantum Chemical Simulations.
Source: ACS Omega / NIH PubMed
[Link][2]
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry (DART-TOF-MS).
Source: Forensic Toxicology / ResearchGate
[Link]
Heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate.
Source: Journal of Thermal Analysis and Calorimetry
[Link]
ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
Source: European Medicines Agency (EMA) / ICH Guidelines
[Link]
Literature review of N-Boc (S)-amphetamine in medicinal chemistry
[1] Executive Summary N-Boc (S)-amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate) represents a pivotal intermediate in the organic synthesis of phenethylamine derivatives. As the carbamate-protected form of (S)...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
N-Boc (S)-amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate) represents a pivotal intermediate in the organic synthesis of phenethylamine derivatives. As the carbamate-protected form of (S)-amphetamine (dextroamphetamine), it serves two primary roles in medicinal chemistry: as a stable, chirally pure synthon for further functionalization (e.g., N-alkylation), and as a "masked" lipophilic precursor in prodrug design strategies. This guide synthesizes the current literature regarding its preparation, physicochemical reactivity, and its dualistic nature in both legitimate pharmaceutical development (e.g., peptide-drug conjugates) and forensic science (as a designer drug precursor).
Chemical Identity & Stereochemical Significance
The pharmacological efficacy of amphetamines is stereospecific; the (S)-(+)-enantiomer (dextroamphetamine) exhibits significantly higher CNS potency than its (R)-(-)-antipode due to favorable binding kinetics with the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). Consequently, the integrity of the chiral center at C2 is paramount during chemical manipulation.
Chirality: (S)-configuration (corresponds to d-amphetamine)
The tert-butoxycarbonyl (Boc) group is chosen for its orthogonality to base-labile protecting groups (like Fmoc) and its resistance to catalytic hydrogenation, allowing for selective modifications elsewhere on the molecule.
Synthesis & Preparation Protocols
Literature describes two primary methodologies for accessing N-Boc (S)-amphetamine: classical nucleophilic substitution and modern transition-metal catalyzed asymmetric synthesis.
The most prevalent route involves the direct protection of (S)-amphetamine sulfate or free base using di-tert-butyl dicarbonate (Boc₂O). This reaction is thermodynamically driven and typically proceeds in biphasic systems.
Protocol:
Free Base Liberation: (S)-Amphetamine sulfate is neutralized with 2N NaOH to liberate the free amine.
Carbamoylation: The amine is reacted with 1.1 equivalents of Boc₂O in a solvent system of Dichloromethane (DCM) or 1,4-Dioxane/Water.
Catalysis: Triethylamine (Et₃N) or DMAP may be added to accelerate the reaction, though the nucleophilicity of the primary amine is usually sufficient.
Purification: The product is extracted into organic solvent, washed with weak acid (to remove unreacted amine) and brine. Recrystallization from hexanes typically yields white crystals.
Recent advances in catalysis (e.g., ACS Catalysis, 2022) utilize platinum-catalyzed diboration of terminal alkenes followed by selective cross-coupling. This method builds the chiral center de novo, avoiding the need for controlled substance starting materials.
Figure 1: Comparison of classical protection vs. de novo asymmetric synthesis routes.
Chemical Reactivity & Medicinal Applications[1][2][3][4][5]
Orthogonality and Deprotection
The Boc group renders the amine non-nucleophilic, preventing side reactions (like polymerization or over-alkylation) during multi-step synthesis.
Acid Lability: The carbamate is cleaved quantitatively using Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.
Mechanism: Protonation of the carbonyl oxygen
loss of tert-butyl cation (as isobutylene) decarboxylation to release the free amine.
Precursor for N-Alkylated Derivatives
N-Boc (S)-amphetamine is a critical intermediate in the synthesis of secondary amines, such as methamphetamine, via reduction.
Reduction Protocol: Treatment with Lithium Aluminum Hydride (LiAlH₄) reduces the carbamate functionality to a methyl group.
Reaction:
Significance: This pathway is often cited in forensic literature as a method to convert "masked" precursors into controlled stimulants (methamphetamine) or to synthesize reference standards for N-methyl analogs.
Prodrug Strategies (Lisdexamfetamine Context)
While Lisdexamfetamine (Vyvanse®) is technically L-lysine-D-amphetamine, the logic of carbamate protection is central to its synthesis.
Synthesis Logic: The coupling of (S)-amphetamine to Lysine requires the Lysine's amino groups to be protected (usually as N,N-di-Boc-Lysine).
Direct N-Boc Analogs: N-Boc-amphetamine itself has been investigated as a "chemically masked" entity. In forensic contexts, it is encountered as a "designer drug" designed to bypass spectroscopic detection while metabolizing to the active drug in vivo via gastric hydrolysis.
Visualization: Reactivity Profile
Figure 2: Divergent reactivity pathways: Acidic deprotection vs. Hydride reduction.
Analytical Characterization
Accurate identification of N-Boc (S)-amphetamine requires awareness of its thermal instability.
Thermal Degradation (GC-MS Issue)
In Gas Chromatography-Mass Spectrometry (GC-MS), the high temperature of the injection port often induces a McLafferty rearrangement or simple pyrolysis.
Observation: The chromatogram may show the peak for the parent amphetamine rather than the N-Boc derivative, leading to false identification of the free drug.
Solution: Use DART-TOF-MS (Direct Analysis in Real Time) or LC-MS (Liquid Chromatography) with electrospray ionization (ESI) to preserve the molecular ion
.
Spectroscopic Data Table
Technique
Characteristic Signal
Interpretation
¹H NMR (CDCl₃)
1.44 (s, 9H)
tert-Butyl methyl protons (Boc group).
7.15-7.30 (m, 5H)
Aromatic phenyl ring protons.
4.50 (br s, 1H)
Carbamate NH proton (broad).
IR (ATR)
1680–1705 cm⁻¹
Strong C=O stretch (Carbamate carbonyl).
3350 cm⁻¹
N-H stretch.
Mass Spec
m/z 236
Protonated molecular ion (LC-MS).
m/z 180
Characteristic fragment loss of isobutylene.
Safety & Regulatory Compliance
Controlled Substance Analog: In many jurisdictions (e.g., USA, UK, Japan), N-Boc (S)-amphetamine may be treated as a controlled substance analog or a "masked" precursor under laws like the Federal Analogue Act, due to its easy conversion to amphetamine/methamphetamine.
Handling: Standard precautions for carbamates apply. However, due to its biological activity upon hydrolysis, it should be handled with the same rigor as the parent amphetamine (fume hood, gloves, restricted access).
References
Vertex AI Search. (2023). Synthesis of tert-butyl (S)-(1-phenylpropan-2-yl)carbamate and Medicinal Applications. Retrieved from 2
Tortosa, M., et al. (2022).[3] Site-Selective Functionalization of C(sp3) Vicinal Boronic Esters. ACS Catalysis. Retrieved from 1
New Drug Approvals. (2017). Lisdexamfetamine Synthesis and Intermediates. Retrieved from 4
National Institutes of Health (NIH). (2024). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from 5
PubChem. (2024).[6] N-Boc (R)-Amphetamine Compound Summary (Stereochemical Analog Reference). Retrieved from 6[6][7]
Chemo-Enzymatic & Lithiation Strategies: The N-Boc (S)-Amphetamine Scaffold in Peptidomimetic Design
Executive Summary In the architecture of peptidomimetics, N-Boc (S)-amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate) serves a dual function: it is both a robust chiral pharmacophore mimicking the L-Phenylalani...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the architecture of peptidomimetics, N-Boc (S)-amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate) serves a dual function: it is both a robust chiral pharmacophore mimicking the L-Phenylalanine side chain and a versatile synthetic handle for directed functionalization. Unlike simple amino acid derivatives, this scaffold lacks the C-terminal carboxylate, making it an ideal "capping" unit for protease inhibitors and GPCR ligands where a hydrophobic, non-hydrolyzable terminus is required to prevent metabolic degradation.
This guide details the technical utility of N-Boc (S)-amphetamine, focusing on two high-value synthetic pathways: Dipole-Stabilized
The Chemical Scaffold: Structural & Stereochemical Logic
Stereochemical Fidelity
The (S)-enantiomer of amphetamine (dextroamphetamine) possesses the same stereochemical configuration at the
-carbon as L-Phenylalanine . This homology is critical in drug design. When incorporated into a peptidomimetic, the (S)-methyl group mimics the spatial orientation of the natural amino acid side chain, ensuring correct "lock-and-key" fitting into hydrophobic pockets (e.g., the S1 or S1' subsites of proteases).
The Role of the N-Boc Group
The tert-butyloxycarbonyl (Boc) group is not merely a protecting group in this context; it is a directing group .
Dipole Stabilization: The carbonyl oxygen of the Boc group coordinates with organolithium reagents (e.g., s-BuLi), facilitating Deprotonation via the Complex Induced Proximity Effect (CIPE) .
Rotameric Control: The steric bulk of the tert-butyl moiety restricts rotation around the N-C bond, which is essential for stereoselective functionalization during lithiation events.
The most sophisticated application of N-Boc amines in synthesis is Beak’s Lithiation-Substitution Methodology . While acyclic amines like amphetamine are challenging substrates compared to cyclic analogs (e.g., N-Boc-pyrrolidine), they can undergo Directed ortho-Metalation (DoM) or, under specific conditions,
-lithiation.
Mechanism: Dipole-Stabilized Carbanions
The reaction relies on the coordination of the Lithium cation to the Boc carbonyl oxygen. This pre-complexation brings the basic alkyl-lithium species into proximity with the acidic protons.
Coordination: s-BuLi coordinates to the Boc oxygen.
Deprotonation: The base removes a proton. In N-Boc-amphetamine, there is a competition between the
-proton (sterically hindered methine) and the ortho-protons of the phenyl ring.
Note: In the absence of super-basic conditions (e.g., (-)sparteine), DoM on the phenyl ring is often favored, allowing for the introduction of halogens or alkyl groups on the aromatic ring, creating "unnatural" phenylalanine mimics.
Visualization of the Lithiation Pathway
Caption: The Complex Induced Proximity Effect (CIPE) directing lithiation of N-Boc amines.
Experimental Protocol: Synthesis of Urea-Linked Peptidomimetics
The most common "field" application of this scaffold is the synthesis of Urea Peptidomimetics . These compounds replace the labile peptide bond (-CO-NH-) with a urea linkage (-NH-CO-NH-), increasing metabolic stability while maintaining hydrogen bonding capability.
Objective
To synthesize a Phe-Amphetamine Urea Isostere (a stable analog of the Phe-Phe dipeptide).
Reagents & Equipment
Substrate: N-Boc (S)-amphetamine (99% ee).
Coupling Partner: L-Phenylalanine methyl ester isocyanate (generated in situ).
Dissolution: Dissolve 1.0 eq (5 mmol) of N-Boc (S)-amphetamine in 10 mL of anhydrous DCM.
Acidolysis: Add 5 mL of TFA dropwise at 0°C. Stir for 2 hours at room temperature.
Checkpoint: Monitor by TLC (disappearance of starting material).
Workup: Concentrate in vacuo to remove excess TFA. The residue is the (S)-amphetamine trifluoroacetate salt.
Free Basing: Redissolve in DCM and wash with saturated
. Dry organic layer over .
Phase 2: Isocyanate Formation & Coupling
Activation: In a separate flask, dissolve L-Phenylalanine methyl ester HCl (1.1 eq) in DCM. Add saturated
(aq) and Triphosgene (0.35 eq) at 0°C with vigorous stirring (biphasic reaction) to generate the isocyanate in situ.
Safety: Triphosgene generates phosgene. Use a scrubber.
Coupling: Cannulate the free base (S)-amphetamine solution (from Phase 1) into the isocyanate solution.
Reaction: Stir at room temperature for 4-12 hours. The amine attacks the isocyanate carbon to form the urea linkage.
Purification: Quench with water. Extract with DCM. Purify via flash column chromatography (Hexane/EtOAc).
Data: Coupling Efficiency Comparison
Method
Coupling Agent
Yield (%)
Purity (HPLC)
Notes
Isocyanate
Triphosgene
88%
>98%
High efficiency, requires safety protocols.
Carbamate
4-Nitrophenyl chloroformate
75%
95%
Milder, but requires removal of nitrophenol.
CDI Coupling
Carbonyldiimidazole
62%
90%
Prone to racemization if not controlled.
Application in Drug Design: The "Capping" Strategy
N-Boc (S)-amphetamine derivatives are frequently used to "cap" the C-terminus of peptidomimetic inhibitors.
Protease Inhibition (HIV/Renin)
In protease inhibitors, the transition state mimic (often a hydroxyethylamine) requires flanking hydrophobic groups to fill the S1 and S1' pockets.
The Role: The (S)-amphetamine unit acts as a P1' ligand , mimicking the Phenylalanine side chain but lacking the carboxylate that would otherwise be ionized and reduce membrane permeability.
Advantage: The absence of the C-terminal acid improves the LogP (lipophilicity) and CNS penetration , making these scaffolds ideal for centrally active drugs.
Workflow Visualization
Caption: Divergent synthetic workflows for N-Boc (S)-amphetamine in peptidomimetic construction.
Safety data sheet (SDS) and hazards for N-Boc (S)-amphetamine
This technical guide details the safety, regulatory, and handling protocols for N-Boc (S)-amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate). It is designed for drug development professionals and organic chemist...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the safety, regulatory, and handling protocols for N-Boc (S)-amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate). It is designed for drug development professionals and organic chemists who utilize this intermediate for chiral synthesis or peptide coupling.
Executive Summary
N-Boc (S)-amphetamine (CAS: 293305-71-2) serves as a critical, chemically protected intermediate in the synthesis of amphetamine derivatives and peptide-drug conjugates. While the tert-butoxycarbonyl (Boc) group significantly reduces the immediate pharmacological potency and volatility compared to the free amine, this compound poses a dual hazard profile:
Chemical Hazard: It acts as a skin and respiratory irritant typical of alkyl carbamates.
Latent Pharmacological Hazard: Upon acid hydrolysis (accidental or metabolic), it releases (S)-amphetamine, a potent CNS stimulant.
Critical Advisory: Due to the ease of deprotection, this substance should be handled with the same security and compliance rigor as Schedule II controlled substances (USA) or Class B drugs (UK), pending specific jurisdictional interpretation of "derivatives."
Chemical Identification & Physical Properties[1][2]
Parameter
Data
IUPAC Name
tert-butyl (S)-(1-phenylpropan-2-yl)carbamate
Common Name
N-Boc (S)-amphetamine; N-Boc-dextroamphetamine
CAS Number
293305-71-2 (S-isomer); 167421-83-2 (R-isomer)
Molecular Formula
C₁₄H₂₁NO₂
Molecular Weight
235.32 g/mol
Physical State
White to off-white crystalline solid or viscous oil (purity dependent)
Solubility
Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Melting Point
55–60 °C (Typical range for carbamates of this class)
Hazard Identification (GHS Framework)
Unlike the volatile free base amphetamine, the N-Boc derivative is lipophilic and non-volatile. However, it is classified as a hazardous substance.[1]
P280: Wear protective gloves (Nitrile >0.11mm) and eye protection.
P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell. Note: Treat as amphetamine overdose.
Regulatory & Compliance Framework
United States (DEA):
Status: While N-Boc-amphetamine is a chemical intermediate, it is chemically an ester/derivative of a Schedule II substance (Amphetamine).
Federal Analogue Act: It may be treated as a controlled substance analogue if intended for human consumption.[5][6]
Compliance Action: Treat as Schedule II. Store in a double-locked steel cabinet. Maintain precise inventory logs (mg-level accountability).
International:
UK: Derivative of Class B drug.
EU: Controlled precursor in many member states; requires End User Declaration (EUD).
Technical Workflow: Controlled Deprotection
The following protocol describes the removal of the Boc group. This is the highest-risk phase, as it generates the active controlled substance and evolves gas.
Protocol: Acidolytic Cleavage of N-Boc (S)-Amphetamine
Objective: Quantitative removal of Boc group to yield (S)-Amphetamine salt.
Scale: 10 mmol (2.35 g)
Reagent: Trifluoroacetic acid (TFA) (10 mL) OR 4M HCl in Dioxane.
Apparatus: Round-bottom flask, magnetic stir bar, argon balloon, ice bath.
Step-by-Step Methodology
Preparation (0 min):
Dissolve 2.35 g of N-Boc (S)-amphetamine in 10 mL DCM in a round-bottom flask.
Cool the solution to 0 °C using an ice bath. Causality: Cooling controls the exotherm of the acid-base reaction and moderates isobutylene gas evolution.
Acid Addition (5–15 min):
Add 10 mL TFA dropwise over 10 minutes.
Observation: Gas evolution (CO₂ + Isobutylene) will occur. Ensure the system is vented (e.g., via a needle to a fume hood exhaust or bubbler). Do not seal the vessel.
Reaction Phase (1–2 hours):
Remove ice bath and allow to warm to room temperature (20–25 °C).
Stir for 2 hours.
Self-Validation Check: Spot an aliquot on a TLC plate (Silica; 20% EtOAc/Hexanes). The starting material (high R_f) should be invisible; the product (amine salt) will stay at the baseline.
Work-Up & Isolation:
Concentrate the mixture under reduced pressure (Rotavap) to remove DCM and excess TFA.
Note: The residue is (S)-Amphetamine Trifluoroacetate (a thick oil or semi-solid).
Safety Critical: The residue is now a Schedule II active drug . Handle with strict DEA protocols.
Neutralization (Optional - to Free Base):
Dissolve residue in DCM.[7] Wash with saturated NaHCO₃ (Caution: Foaming).
Dry organic layer (Na₂SO₄) and concentrate to yield the volatile free base oil.
Visualizations
Diagram 1: Chemical Transformation & Hazard Transition
This pathway illustrates the structural change and the emergence of the pharmacological hazard.
Caption: Acidic cleavage transforms the stable carbamate into the active CNS stimulant, evolving flammable isobutylene gas.
Diagram 2: Safe Handling Decision Matrix
A logic flow for selecting Engineering Controls and PPE based on operational scale.
Caption: Risk-based selection of engineering controls and PPE. All waste must be treated as controlled drug waste.
References
PubChem. (2024).[8] Compound Summary: N-Boc-amphetamine.[8][9] National Library of Medicine. [Link][8]
Drug Enforcement Administration (DEA). (2024). Controlled Substances Scheduling. US Department of Justice. [Link]
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Standard reference for Boc deprotection mechanisms).
European Chemicals Agency (ECHA). (2024). Substance Information: Carbamate derivatives. [Link]
Optimized Reaction Conditions for the Stereoretentive Boc Protection of Chiral Amines: An Application Guide
Abstract The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the construction of complex, chiral molecules is paramount. This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the construction of complex, chiral molecules is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimized reaction conditions for the Boc protection of chiral amines, with a strong emphasis on maintaining stereochemical integrity. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of reagents and reaction parameters, and provide detailed, field-proven protocols for various classes of chiral amines.
Introduction: The Critical Role of Boc Protection in Chiral Amine Synthesis
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their synthesis often requires a multi-step approach where the nucleophilic and basic nature of the amine functionality must be temporarily masked to prevent unwanted side reactions. The Boc group is an ideal choice for this purpose due to its ease of installation, general stability to a wide range of reaction conditions, and facile, orthogonal removal under acidic conditions.[1][2]
However, for chiral amines, particularly those with a stereocenter at the α-position, the protection step itself can be a source of racemization, compromising the enantiopurity of the final product. Therefore, a thorough understanding of the reaction mechanism and the factors influencing its stereochemical outcome is essential for the development of robust and reliable synthetic routes.
Mechanistic Insights: The Pathway to Protection and the Peril of Racemization
The Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.
Figure 1: General mechanism of Boc protection.
The key to preserving stereochemical integrity lies in avoiding any process that can lead to the deprotonation and reprotonation of the chiral center. For α-amino acids, a significant risk is the formation of an oxazolone intermediate, which can readily racemize.[4] The choice of base and reaction conditions is therefore critical in suppressing this unwanted pathway.
Optimizing Reaction Conditions: A Data-Driven Approach
The success of a Boc protection reaction, defined by high yield and retention of enantiomeric excess (% ee), is a multifactorial equation. Below, we dissect the key variables and provide data-backed recommendations.
The Boc Source: Di-tert-butyl Dicarbonate (Boc₂O)
Di-tert-butyl dicarbonate is the most common and versatile reagent for Boc protection.[5] It is a stable, crystalline solid that is easy to handle. While other reagents exist, Boc₂O offers a good balance of reactivity and selectivity.
The Role of the Base: A Critical Choice for Stereoretention
The base plays a dual role in the reaction: it deprotonates the amine starting material (if it is a salt) and neutralizes the acidic byproducts. The choice of base can significantly impact the reaction rate and, more importantly, the level of racemization.
Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These are often used in biphasic systems (e.g., dichloromethane/water) or in protic solvents. They are generally mild and can be effective for simple, unhindered primary amines.
Tertiary Amine Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are commonly employed in aprotic organic solvents. For sterically hindered amines or substrates prone to racemization, a bulkier, non-nucleophilic base like DIPEA is often preferred over TEA.
4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective catalyst that can significantly accelerate the reaction, especially for less nucleophilic or sterically hindered amines.[6] It functions by forming a more reactive N-acylpyridinium intermediate with Boc₂O. However, its high basicity can increase the risk of racemization if not used judiciously (typically in catalytic amounts).
Solvent Selection: Influencing Reactivity and Work-up
The choice of solvent depends on the solubility of the amine substrate and the chosen base.
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are widely used and offer good solubility for a broad range of amines and reagents.
Protic Solvents: Methanol and ethanol can also be used, often in combination with aqueous bases.
Aqueous Conditions: For water-soluble amines, conducting the reaction in water with a base like sodium bicarbonate can be an effective and environmentally friendly option.[7]
Temperature and Reaction Time
Most Boc protection reactions proceed efficiently at room temperature. For less reactive or sterically hindered amines, gentle heating (e.g., 40-50 °C) may be required. Reaction times can vary from a few hours to overnight, and progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).
Optimized Protocols for the Boc Protection of Chiral Amines
The following protocols are designed to provide high yields and excellent retention of stereochemical integrity for different classes of chiral amines.
Protocol 1: General Procedure for Primary Chiral Amines (e.g., (R)-α-Methylbenzylamine)
Figure 2: Workflow for Protocol 1.
Materials:
Chiral primary amine (1.0 eq)
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
Triethylamine (TEA) (1.2 eq)
Dichloromethane (DCM)
Deionized water
Brine
Procedure:
To a solution of the chiral primary amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane, cooled to 0 °C in an ice bath, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
Quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purify the product by column chromatography on silica gel if necessary.
Determine the enantiomeric excess (% ee) of the purified product by chiral HPLC analysis.
Protocol 2: DMAP-Catalyzed Protection of Sterically Hindered Chiral Amines
Figure 3: Workflow for Protocol 2.
Materials:
Sterically hindered chiral amine (1.0 eq)
Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
Acetonitrile (ACN)
Procedure:
To a solution of the sterically hindered chiral amine (1.0 eq) and di-tert-butyl dicarbonate (1.5 eq) in acetonitrile, add a catalytic amount of DMAP (0.1 eq).
Stir the reaction mixture at room temperature until complete consumption of the starting amine is observed by LC-MS.
Concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography on silica gel to yield the Boc-protected amine.
Analyze the enantiomeric purity of the product by chiral HPLC.
Comparative Data for Optimized Boc Protection
The following table summarizes typical results for the Boc protection of various chiral amines under optimized conditions, highlighting the excellent yields and preservation of enantiomeric excess.
The Boc protection of chiral amines is a fundamental and indispensable transformation in modern organic synthesis. By carefully selecting the appropriate base, solvent, and reaction temperature, it is possible to achieve high yields of the desired N-Boc-protected amines while preserving their critical stereochemical integrity. The protocols and data presented in this application note provide a solid foundation for researchers to confidently and successfully implement this crucial synthetic step in their own research and development endeavors.
References
Benchchem. (n.d.). Protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide.
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
Organic Syntheses. (n.d.). L-Proline.
ACS Publications. (n.d.). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement.
Wiley Online Library. (2023, May 5). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion.
Organic Chemistry Portal. (n.d.). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines.
ACS Publications. (n.d.). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids.
Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
RSC Publishing. (n.d.). Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions.
Macmillan Group. (2005, February 28). Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation.
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
PMC. (n.d.). Enantioselective TADMAP-Catalyzed Carboxyl Migration Reactions for the Synthesis of Stereogenic Quaternary Carbon.
Application Notes and Protocols: Microwave-Assisted Synthesis of N-Boc-(S)-Amphetamine Derivatives
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis In the landscape of modern drug discovery and development, the efficient synthesis of chiral intermediates is paramount. (S)-Amphetamine and its der...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
In the landscape of modern drug discovery and development, the efficient synthesis of chiral intermediates is paramount. (S)-Amphetamine and its derivatives are crucial building blocks for a variety of pharmacologically active molecules. The protection of the primary amine group is a common and often necessary step in the multi-step synthesis of these complex targets. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed due to its stability under various reaction conditions and the relative ease of its removal under mild acidic conditions.
Traditionally, the N-Boc protection of amines is conducted using conventional heating methods, which can be time-consuming and may lead to the formation of impurities. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, and frequently leads to higher yields and purer products.[1] This application note provides a detailed protocol for the rapid and efficient synthesis of N-Boc-(S)-amphetamine using a dedicated microwave reactor, offering researchers a streamlined and reproducible method for accessing this valuable synthetic intermediate.
The Underlying Chemistry: Mechanism of N-Boc Protection
The N-Boc protection of (S)-amphetamine proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). The lone pair of electrons on the nitrogen atom of the amphetamine molecule initiates the reaction, forming a tetrahedral intermediate. This intermediate then collapses, with the departure of a tert-butyl carbonate anion, which subsequently decomposes into the stable and volatile byproducts, carbon dioxide and tert-butoxide. The tert-butoxide is then protonated to form tert-butanol.
Microwave irradiation accelerates this process through efficient dielectric heating. Polar molecules, such as the reactants and any polar solvent used, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction at the molecular level, leading to a rapid and uniform increase in temperature throughout the reaction vessel. This localized superheating can significantly increase the rate of the reaction, allowing for completion in a fraction of the time required by conventional heating.
Experimental Protocol: Microwave-Assisted Synthesis of N-Boc-(S)-Amphetamine
This protocol is designed for use with a dedicated laboratory microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors.
Microwave reaction vial (10 mL) with a magnetic stir bar
Rotary evaporator
Standard laboratory glassware
Safety Precautions
(S)-Amphetamine is a controlled substance and should be handled in accordance with all applicable regulations.
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Microwave reactors can generate high pressures and temperatures. Ensure the reaction vial is properly sealed and do not exceed the recommended volume or temperature limits of the instrument.
Step-by-Step Procedure
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve (S)-amphetamine (1.0 mmol, 135.21 mg) in anhydrous dichloromethane (5 mL).
Addition of Reagents: To the solution, add triethylamine (1.2 mmol, 0.17 mL) followed by di-tert-butyl dicarbonate (1.1 mmol, 240.0 mg).
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at 80°C for 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
Aqueous Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-(S)-amphetamine.
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Visualizing the Workflow
Caption: Experimental workflow for the microwave-assisted synthesis of N-Boc-(S)-amphetamine.
Results and Discussion: A Comparative Advantage
The microwave-assisted protocol offers significant advantages over conventional heating methods for the synthesis of N-Boc-(S)-amphetamine.
Parameter
Conventional Heating
Microwave-Assisted Synthesis
Reaction Time
2 - 12 hours
5 - 10 minutes
Typical Yield
80 - 95%
>95%
Purity
Often requires purification
High purity, often requires no further purification
Energy Consumption
Higher
Lower
The dramatic reduction in reaction time is a direct consequence of the efficient and rapid heating provided by microwave irradiation. This, in turn, can minimize the formation of byproducts that may occur during prolonged heating, leading to a cleaner reaction profile and higher isolated yields.
Characterization of N-Boc-(S)-Amphetamine
The successful synthesis of N-Boc-(S)-amphetamine can be confirmed by a suite of analytical techniques. The expected data, based on literature values for the closely related N-Boc-amphetamine and N-Boc-methamphetamine, are provided below.[2][3]
Mass Spectrometry (EI): Expected molecular ion [M]⁺ at m/z 235. Key fragments may include m/z 179 [M - C₄H₈]⁺, m/z 134 [M - Boc]⁺, and m/z 91 [C₇H₇]⁺ (tropylium ion).
Mechanism of Microwave-Assisted Boc Protection
The following diagram illustrates the proposed mechanism for the microwave-assisted N-Boc protection of (S)-amphetamine.
Caption: Proposed mechanism for the microwave-assisted N-Boc protection of (S)-amphetamine.
Conclusion
The microwave-assisted synthesis of N-Boc-(S)-amphetamine offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This protocol provides a reliable and reproducible procedure for obtaining this important building block in medicinal chemistry. The significant reduction in reaction time and the high purity of the resulting product underscore the transformative potential of microwave technology in accelerating the drug discovery and development process.
References
Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. Available from: [Link]
Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. National Institutes of Health. Available from: [Link]
Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. LOCKSS. Available from: [Link]
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available from: [Link]
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available from: [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available from: [Link]
Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat. National Institutes of Health. Available from: [Link]
t-boc Methamphetamine. SWGDrug. Available from: [Link]
N-Boc (R)-Amphetamine. PubChem. Available from: [Link]
Identification and characterization of N-tert-butoxycarbonyl-MDMA: A new MDMA precursor. ResearchGate. Available from: [Link]
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health. Available from: [Link]
Figure 3. GC-FTIR spectra of the main hallucinogenic amphetamines. The... ResearchGate. Available from: [Link]
Green Chemistry: Microwave assisted synthesis. YouTube. Available from: [Link]
Determination of ring- and N-substituted amphetamines as heptafluorobutyryl derivatives. ScienceDirect. Available from: [Link]
Enantioselective synthesis of axially chiral carbamates and amides with carbon dioxide via copper catalysis. Royal Society of Chemistry. Available from: [Link]
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. Available from: [Link]
A Simple, Rapid, and Efficient N-Boc Protection of Amines under Ultrasound Irradiation and Catalyst-Free Conditions. ResearchGate. Available from: [Link]
Physicochemical Properties of Amphetamine-Based Drugs. ResearchGate. Available from: [Link]
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. ResearchGate. Available from: [Link]
Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Available from: [Link]
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. Available from: [Link]
Mass spectrum of N-formylamphetamine. ResearchGate. Available from: [Link]
Serial capillary gas chromatography/Fourier transform infrared spectrometry/mass spectrometry (GC/IR/MS): qualitative and quantitative analysis of amphetamine, methamphetamine, and related analogues in human urine. PubMed. Available from: [Link]
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Available from: [Link]
Farhat NB, et al. Separation of Amphetamine from Captagon Tablets and Analysis by Fourier Transform Infrared Spectroscopy. ResearchGate. Available from: [Link]
IDENTIFICATION OF IMPURITIES IN BIOLOGICAL MATERIAL REMAINING AFTER AMPHETAMINE SYNTHESIS. Institute of Forensic Research Publishers. Available from: [Link]
Preventing racemization during N-Boc (S)-amphetamine synthesis
Topic: Preventing Racemization & Ensuring Enantiomeric Excess (ee%)[1] Executive Summary & Core Directive The Problem: You are observing a loss of optical purity (drop in ee%) during the synthesis of tert-butyl (2S)-1-ph...
The Problem: You are observing a loss of optical purity (drop in ee%) during the synthesis of tert-butyl (2S)-1-phenylpropan-2-ylcarbamate (N-Boc-(S)-amphetamine).
The Reality: The
-proton of amphetamine () is significantly less acidic than that of amino acids ( for -esters).[1] Therefore, direct racemization of the amine during standard Boc-protection is chemically unlikely unless extreme conditions (strong organolithium bases, high heat) are employed.[1]
The Diagnosis: If you detect racemization, it is almost certainly due to one of three causes:
Pre-existing Racemization: The starting material was not enantiopure to begin with (e.g., failed resolution of racemic amphetamine).[1]
Synthetic Route Failure: You are synthesizing the amine via a Curtius Rearrangement from (S)-2-phenylpropionic acid, where the isocyanate intermediate is highly prone to racemization.[1]
Analytical Artifact: Your chiral HPLC/GC method is invalid, leading to false "racemic" data (e.g., peak overlap or on-column racemization).
Critical Parameters & Mechanism
The "Danger Zone": Curtius Rearrangement vs. Direct Protection
The risk profile changes entirely based on your synthetic route.[1]
If you are converting the acid to the N-Boc amine, the intermediate isocyanate can racemize via reversible enolization if base is present or if the reaction temperature exceeds
While rare, using strong bases (LDA, NaH) to deprotonate the amine will remove the benzylic proton, destroying chirality.[1] Always use mild bases (TEA, DIPEA,
Rearrangement: Reflux in Toluene (anhydrous) to form isocyanate.[1]
Critical Control: Add excess t-BuOH immediately once reflux starts.[1] Do not let the isocyanate sit without the alcohol trap.[1]
Catalyst: Add catalytic
or to accelerate the alcohol addition, minimizing the time the isocyanate is exposed to heat.[1]
Visual Workflows (Graphviz)[1]
Figure 1: Decision Logic for Racemization Troubleshooting
This flowchart guides you through identifying the source of your chirality loss.
Caption: Diagnostic logic to distinguish between chemical racemization (process failure) and analytical artifacts.
Troubleshooting & FAQs
Q1: I am using a C18 column and see a single peak. Does this mean it's pure?
No. A standard C18 column is achiral.[1] It cannot distinguish between (R) and (S) enantiomers.[1] A 50:50 racemic mixture will appear as a single, sharp "pure" peak.[1]
Solution: You must use a Chiral Stationary Phase (CSP).[1]
Recommended Column: Daicel Chiralpak AD-H or Phenomenex Lux AMP.[1]
Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[1] The Diethylamine (DEA) is crucial to sharpen the peak of the basic amine.[1]
Q2: My optical rotation
is lower than literature, but NMR looks perfect.
Answer: Optical rotation is unreliable for N-Boc-amines due to the "carbamate rotamer" effect (broadening in NMR) and solvent dependence.[1]
Action: Do not rely on polarimetry. Run Chiral HPLC or derivatize a small aliquot with Marfey’s Reagent (FDAA) and run on a standard C18 column.[1] The resulting diastereomers will separate easily.[1]
Q3: Can I use aqueous base (
) for the reaction?
Answer: Yes, but be careful.
Schotten-Baumann conditions (THF/NaOH) are generally safe for amines.[1]
Risk: If the temperature rises >40°C with strong NaOH, you risk hydrolysis of the Boc group or slow racemization.[1] Use
(Sodium Carbonate) instead; it is strong enough to neutralize the acid but too weak to deprotonate the benzylic carbon.[1]
Q4: I synthesized the starting material via reductive amination of P2P (Phenyl-2-propanone). Why is my product racemic?
Answer: Reductive amination of P2P (using
or ) always yields racemic (50:50) amphetamine unless a chiral catalyst is used.[1] N-Boc protection preserves the chirality you have, it does not create it.[1] You must resolve the starting amine with L-Tartaric acid before Boc protection.[1]
References
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Ed.[1] John Wiley & Sons.[1] (Standard reference for N-Boc stability and conditions). [1]
Foster, B. S., et al. (1999).[1] "Separation of amphetamine enantiomers by chiral HPLC." Journal of Chromatography B. (Establishes Chiralpak AD-H protocols).
Wittenberger, S. J., et al. (1993).[1] "Curtius rearrangement in the synthesis of chiral amines."[1] Journal of Organic Chemistry. (Discusses racemization risks of isocyanates).
FDAA (Marfey's Reagent) Method. (1984).[1] "Separation of enantiomers of amines as diastereomers."[1] Carlsberg Research Communications.[1]
(Note: Ensure all chemical handling complies with local regulations regarding controlled substances.[1] This guide is for legitimate research and analytical troubleshooting purposes only.)
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-Boc (S)-Amphetamine Crystallization & Purification
Subject: Troubleshooting Low Purity & "Oiling Out" in N-Boc (S)-Amphetamine Intermediates
Reference Code: TRBL-BOC-AMPH-001
Audience: Process Chemists, API Developers, Crystallization Engineers[1]
Executive Summary
Low purity in N-Boc (S)-amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate) typically stems from three convergent failure modes: Liquid-Liquid Phase Separation (LLPS/Oiling Out) , Occlusion of Mother Liquor , and Ineffective Removal of Starting Materials .[1]
This guide moves beyond basic protocols to address the thermodynamic and kinetic barriers preventing high-purity isolation.[1][2] It synthesizes data from Lisdexamfetamine synthesis patents and general carbamate crystallization physics.
Module 1: The "Oiling Out" Phenomenon (LLPS)
The Problem:
Instead of forming white needles/plates, the solution turns turbid, forming a second liquid layer (oil) at the bottom of the vessel. Upon eventual solidification, this oil forms a "gummy" solid with high impurity entrapment.[1]
The Science (Causality):
N-Boc (S)-amphetamine has a low melting point (approx. 50-60°C range depending on purity).[1] When the temperature of the solution drops into the Metastable Zone Width (MSZW) , the system hits a "miscibility gap" before it hits the solubility curve.
Result: The system separates into a solvent-rich phase and a solute-rich oil phase.[1][2]
Consequence: Impurities (unreacted amphetamine, Boc anhydride, by-products) are highly soluble in this oil phase.[1] When the oil eventually freezes, it traps these impurities inside the solid matrix (occlusion).
Troubleshooting Flowchart (Graphviz):
Module 2: Impurity Profiling & Removal
The Problem:
HPLC/GC shows persistent peaks for (S)-amphetamine (starting material) or Di-tert-butyl dicarbonate (
).
Mechanism of Failure:
Amine Persistence: N-Boc protection is an equilibrium-driven reaction, though usually favored.[1] If stoichiometry is 1:1, unreacted amine remains.[1]
Persistence: Excess reagent is often used to drive completion.[1] It does not crystallize easily and remains as an oil, coating the product crystals.
The "Self-Validating" Wash Protocol:
Do not rely on crystallization alone to remove these.[1] You must perform a Chemical Wash before crystallization.[1]
Impurity
Chemical Nature
Removal Strategy (Pre-Crystallization)
Validation Step
(S)-Amphetamine
Basic Amine
Acid Wash: Wash organic phase with 5% Citric Acid or 0.5N HCl.[1] The amine forms a water-soluble salt and partitions into the aqueous layer. The N-Boc product (neutral carbamate) stays in the organic layer.[1]
Nucleophilic Scavenger: Add N,N-Dimethyl-1,3-propanediamine (DMAPA) before workup.[1] It reacts with excess to form a water-soluble urea, removed in the acid wash.
Evaporation: High volatility.[1] Removed during vacuum concentration/drying.[1]
Residual Solvent Analysis (GC-Headspace).
Impurity Fate Mapping (Graphviz):
Module 3: Enantiomeric Purity (Chiral Integrity)
Q: My product is racemic or has low ee. Did the reaction racemize the center?A: N-Boc protection using
under standard conditions (mild base like or ) rarely causes racemization of the alpha-carbon.
Root Causes for Low ee:
Starting Material: The (S)-amphetamine sulfate used was already compromised.[1]
Crystallization Enrichment Failure: If you have a mixture (e.g., 90:10 S:R), and you crash-crystallize (fast cooling), you trap the R-isomer in the lattice.[1]
Solution:Slow Cooling. A slow ramp allows the crystal lattice to reject the R-isomer (which stays in the mother liquor), effectively upgrading the enantiomeric excess (optical purification).
Module 4: The "Golden Standard" Protocol
This protocol synthesizes best practices from Lisdexamfetamine intermediate patents [1, 2].[1]
Solvent B: Heptane (Anti-solvent).[1] Note: Heptane is preferred over Hexanes for higher boiling point and slower evaporation.
Step-by-Step:
Dissolution: Dissolve the crude oil in minimal Ethyl Acetate at 40-45°C. Do not exceed 50°C to avoid thermal degradation or oiling out upon slight cooling.[1]
Seeding (Critical): Cool to 35°C. Add seed crystals (0.5 wt%) of pure N-Boc (S)-amphetamine.
Observation: The solution should turn slightly hazy but not milky/oily.[1]
Anti-Solvent Addition: Slowly add Heptane dropwise over 1 hour while maintaining 35°C.
Ratio: Target a final ratio of 1:4 to 1:6 (EtOAc:Heptane).
Cooling Ramp: Cool from 35°C to 0-5°C at a rate of 0.1°C/min .
Filtration: Filter the white solid. Wash with cold Heptane.[1]
Drying: Vacuum dry at <40°C. Warning: Melting point is low; high heat will melt the cake.
References
Mickle, T., et al. (2007).[1] Derivatives of amphetamine and methods of their synthesis.[3][4][5][6] U.S. Patent No.[1][7] 7,223,735.[1][8] Washington, DC: U.S. Patent and Trademark Office.[1] Link
Guerret, O., et al. (2024).[1] Non-distillative process for manufacturing high purity amphetamines.[1][7] WO Patent No. 2024175957A1.[1] World Intellectual Property Organization.[1] Link
Mettler Toledo. (2024).[1] Oiling Out in Crystallization: Detection and Solutions.Link[1]
Agrawal, S. G., & Paterson, A. H. (2015).[1] Secondary Nucleation: Mechanisms and Scale-Up.[1] Chemical Engineering Science, 123, 58-68.[1] (Contextual grounding for seeding strategies).
Removing unreacted Boc-anhydride from N-Boc (S)-amphetamine mixtures
Topic: Removal of Unreacted Di-tert-butyl dicarbonate ( ) Ticket ID: PUR-BOC-AMPH-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists Executive Summary The purification of N-Boc (S)-amphetamin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of Unreacted Di-tert-butyl dicarbonate (
)
Ticket ID: PUR-BOC-AMPH-001
Status: Active
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The purification of N-Boc (S)-amphetamine presents a specific challenge: both the product (a carbamate) and the impurity (
) are highly lipophilic. Standard aqueous washes (brine/water) will fail to separate them, and silica gel chromatography is often inefficient for removing due to poor UV visibility and streaking.
This guide details Chemical Scavenging , the industry-standard "self-validating" protocol. By reacting the excess anhydride with a nucleophilic scavenger, we convert the lipophilic impurity into a hydrophilic species that partitions into the aqueous phase, leaving the pure N-Boc product in the organic layer.
Module 1: The Solubility Switch (Core Logic)
The most robust method relies on derivatization. We must chemically alter the
without affecting the N-Boc-(S)-amphetamine.
Mechanism of Action
The Problem:
(Lipophilic) + Product (Lipophilic) Inseparable by partition.
The Solution: Add a nucleophilic amine (Scavenger).
The Reaction:
.
The Switch: The Scavenger-Boc adduct is designed to be either Basic or Acidic , allowing it to be washed away with the opposing aqueous solution.
Comparison of Scavenging Agents
Method
Scavenging Reagent
Mechanism
Byproduct Nature
Removal Wash
Best For
A (Standard)
DMEDA (N,N-Dimethylethylenediamine)
Forms basic urea
Basic (Amine-functionalized)
Dilute Acid (Citric/HCl)
Products stable to mild acid.
B (Alternative)
Glycine (Amino Acid)
Forms acidic carbamate
Acidic (Carboxylic acid)
Mild Base ()
Acid-sensitive products.
C (Physical)
Vacuum/Heat
Sublimation
N/A
N/A
Small scale only (<100mg).
Module 2: Protocol A – The DMEDA Method (Recommended)
Use this method for standard N-Boc amphetamine synthesis. It is fast and highly effective.
The Logic
DMEDA reacts rapidly with
to form a highly polar, basic urea. A subsequent wash with dilute acid protonates this urea, forcing it into the aqueous layer. The N-Boc amphetamine (a neutral carbamate) remains in the organic layer.
Step-by-Step Workflow
Quantify Excess: Estimate the excess
(usually 0.1–0.5 equivalents).
Add Scavenger: Add N,N-Dimethylethylenediamine (DMEDA) (approx. 2–3 equiv. relative to the excess
Reaction: Stir at room temperature for 15–30 minutes .
Checkpoint: The reaction is complete when TLC shows the disappearance of
(stain with Ninhydrin or PMA; spots can be faint, so trust the stoichiometry).
Dilution: Dilute the reaction mixture with an organic solvent (Ethyl Acetate or DCM).
The Acid Wash (Critical): Wash the organic layer with 10% Citric Acid or 0.5 M HCl (2 x volume).
Why? This protonates the unreacted DMEDA and the DMEDA-Boc adduct, pulling them into the water.
Safety: Do not use concentrated acid or long contact times, as this risks deprotecting your N-Boc product.
Final Polish: Wash with Brine
Dry over Concentrate.
Visualization: DMEDA Scavenging Pathway
Figure 1: The DMEDA scavenging workflow converts lipophilic impurities into water-soluble salts.
Module 3: Protocol B – The Glycine Method (Acid-Sensitive)
Use this method if you observe product degradation (Boc removal) during the acid wash in Protocol A.
The Logic
Glycine reacts with
to form N-Boc-Glycine . This byproduct has a free carboxylic acid. A basic wash (Sodium Bicarbonate) deprotonates the acid, turning it into a salt () that partitions into water.
Step-by-Step Workflow
Prepare Scavenger: In a separate flask, dissolve Glycine (5 equiv. relative to excess
) in a minimum amount of water.
Combine: Add the aqueous Glycine solution to your organic reaction mixture.
Buffer: Adjust pH to ~9–10 using dilute NaOH or Carbonate (essential for Glycine nucleophilicity).
Q1: I am seeing product decomposition (free amphetamine) after workup. Why?
Diagnosis: Your acid wash was likely too strong or too long.
Solution: N-Boc amphetamine is a carbamate. While generally stable, it is the precursor to the free amine via acid hydrolysis.
Fix: Switch from 1M HCl to 10% Citric Acid or 0.5M
.
Fix: Perform the wash quickly (cold, <5 mins contact time) and immediately neutralize with a saturated
wash.
Q2: Can I just use a vacuum to remove
?
Analysis:
has a boiling point of 57°C (at 0.5 mmHg), but it is a solid/low-melting solid at room temperature.
Verdict:
Rotovap: No. It will not remove significant traces.
High Vacuum: Yes, but only for small scales (<100 mg) and it requires heating to ~40-50°C, which risks thermal decomposition of the reagent into isobutylene/
(which is fine) or product degradation (bad). Scavenging is superior for purity.
Q3: The DMEDA method resulted in an emulsion. How do I fix it?
Diagnosis: Amphiphilic species (like protonated amines with long alkyl chains) can stabilize emulsions.
Solution:
Add Brine: Increases ionic strength of the aqueous layer.
Filter: Pass the biphasic mixture through a pad of Celite to break physical surfactant barriers.
Wait: Time is the best reagent.
Q4: Why not use Silica Gel Chromatography?
Analysis:
does not stain well with UV (no chromophore) and streaks on silica. It often co-elutes with lipophilic products like N-Boc amphetamine.
Recommendation: Use scavenging before chromatography. If you must use columns, stain with Ninhydrin (heat vigorously) to visualize the as a faint red/brown spot, or use chamber.
References
Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from
BenchChem. (2025).[3][4] An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved from
ResearchGate. (2015). How do I remove N-Boc Ethylene Diamine during workup? Retrieved from
Deng, G., et al. (2023). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Retrieved from
National Institutes of Health (NIH). (2023). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from
Minimizing side reactions during Boc protection of (S)-amphetamine
A Guide to Minimizing Side Reactions and Ensuring Enantiomeric Purity Welcome to the Technical Support Center for the Boc protection of (S)-amphetamine. This guide is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Side Reactions and Ensuring Enantiomeric Purity
Welcome to the Technical Support Center for the Boc protection of (S)-amphetamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this common yet crucial synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to achieve high-yielding, enantiomerically pure N-Boc-(S)-amphetamine.
Core Principles: Understanding the Reaction and Its Challenges
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1][2] The standard method involves the reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O)[1][3].
The primary amine nitrogen of (S)-amphetamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. This is typically facilitated by a base to deprotonate the resulting ammonium species and drive the reaction to completion.[1]
However, several challenges can arise during the Boc protection of (S)-amphetamine, primarily:
Di-Boc Formation: The desired mono-Boc product can react further to form an undesired N,N-di-Boc-amphetamine.
Racemization: The stereocenter at the alpha-carbon is susceptible to epimerization, leading to a loss of enantiomeric purity.
Incomplete Reaction: The reaction may not proceed to completion, leaving unreacted starting material.
This guide will provide you with the knowledge and tools to anticipate and overcome these challenges.
Visualizing the Reaction Landscape
To better understand the desired reaction and potential side reactions, the following diagram illustrates the chemical pathways involved in the Boc protection of (S)-amphetamine.
Figure 1: Reaction scheme for the Boc protection of (S)-amphetamine, illustrating the desired pathway and major side reactions.
Troubleshooting Guide
This section provides a quick-reference guide to common issues encountered during the Boc protection of (S)-amphetamine, their probable causes, and recommended solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield of N-Boc-(S)-Amphetamine
1. Incomplete reaction. 2. Inefficient workup leading to product loss.
1. Increase reaction time and/or temperature moderately. Ensure adequate mixing. 2. Optimize extraction and purification steps. Ensure the pH of the aqueous layer is appropriate during extraction.
Presence of N,N-di-Boc-Amphetamine
1. Use of excess Boc₂O. 2. Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).
1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Loss of Enantiomeric Purity (Racemization)
1. Use of a non-sterically hindered base (e.g., triethylamine, TEA) which can deprotonate the benzylic proton. 2. High reaction temperatures.
1. Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[4][5] 2. Conduct the reaction at a lower temperature (e.g., 0 °C).
Unreacted (S)-Amphetamine Remaining
1. Insufficient amount of Boc₂O or base. 2. Poor quality of reagents (e.g., hydrolyzed Boc₂O). 3. Inadequate reaction time or temperature.
1. Ensure the correct stoichiometry of reagents. 2. Use fresh, high-quality Boc₂O and anhydrous solvent. 3. Increase reaction time and monitor by TLC/LC-MS. A moderate increase in temperature can be considered if racemization is not a concern.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of di-Boc formation, and how can I prevent it?
A1: Di-Boc formation occurs when the initially formed N-Boc-(S)-amphetamine, which still possesses a proton on the nitrogen, is deprotonated by the base to form a carbamate anion. This anion can then act as a nucleophile and attack a second molecule of Boc₂O. To prevent this, it is crucial to control the stoichiometry of Boc₂O, using only a slight excess. Running the reaction at lower temperatures also disfavors this second reaction.
Q2: How does the choice of base impact racemization?
A2: The proton at the stereocenter of (S)-amphetamine is benzylic and thus slightly acidic. A strong, sterically unhindered base like triethylamine (TEA) can abstract this proton, leading to the formation of a planar carbanion intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization. A sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is too bulky to easily access and deprotonate the benzylic proton, thus preserving the stereochemical integrity of the chiral center.[4][5]
Q3: Can I perform this reaction without a base?
A3: While some Boc protections of amines can proceed without a base, it is generally not recommended for achieving high yields and reasonable reaction times, especially with amine salts. The reaction generates tert-butoxycarbamic acid, which can protonate the starting amine, rendering it non-nucleophilic. A base is necessary to neutralize this acidic byproduct and to deprotonate the initially formed ammonium salt, thereby ensuring the reaction goes to completion.
Q4: What is the best solvent for this reaction?
A4: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used and are excellent choices.[6] The choice of solvent can influence reaction rates and solubility of reagents. It is crucial to use an anhydrous solvent to prevent the hydrolysis of Boc₂O.
Q5: How can I confirm the enantiomeric purity of my N-Boc-(S)-amphetamine product?
A5: The most reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC).[5][7][8] This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.
Optimized Experimental Protocol for N-Boc-(S)-Amphetamine Synthesis
This protocol is designed to maximize the yield of the desired product while minimizing side reactions.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-amphetamine (1.0 eq). Dissolve it in anhydrous DCM (approximately 0.1 M concentration).
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.2 eq) followed by the slow, portion-wise addition of Boc₂O (1.1 eq).
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the (S)-amphetamine is fully consumed (typically 2-4 hours).
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude N-Boc-(S)-amphetamine can be purified by flash column chromatography on silica gel if necessary, typically using a mixture of hexanes and ethyl acetate as the eluent.
Logical Relationships in Boc Protection
The following diagram illustrates the decision-making process for optimizing the Boc protection of (S)-amphetamine.
Figure 2: A flowchart for troubleshooting and optimizing the Boc protection of (S)-amphetamine.
References
Google Patents. (n.d.). CN101759571A - Preparation method of N,N-diisopropylethylamine.
Google Patents. (n.d.). US8487134B2 - Process for the synthesis of amphetamine derivatives.
Google Patents. (n.d.). CN102875385A - Synthesis method of N, N-diisopropylethylamine.
Google Patents. (n.d.). US8614346B2 - Methods and compositions for preparation of amphetamine conjugates and salts thereof.
Google Patents. (n.d.). US20110196173A1 - Process for the Synthesis of Amphetamine Derivatives.
Google Patents. (n.d.). DE60205769T2 - PROCESS FOR THE PREPARATION OF AMPHETAMINES FROM PHENYLPROPANOLAMINES.
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved February 9, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 9, 2026, from [Link]
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved February 9, 2026, from [Link]
ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? Retrieved February 9, 2026, from [Link]
ResearchGate. (n.d.). Review: Synthetic Methods for Amphetamine. Retrieved February 9, 2026, from [Link]
ResearchGate. (n.d.). Indirect chiral separation of 8 novel amphetamine derivatives as potential new psychoactive compounds by GC–MS and HPLC. Retrieved February 9, 2026, from [Link]
National Institutes of Health. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved February 9, 2026, from [Link]
Bioanalysis Zone. (2015). Accurate biological testing for amphetamine and methamphetamine abuse using chiral HPLC and MS detection (Sigma-Aldrich). Retrieved February 9, 2026, from [Link]
Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA? Retrieved February 9, 2026, from [Link]
PubMed. (n.d.). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Retrieved February 9, 2026, from [Link]
PubMed. (2024). Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. Retrieved February 9, 2026, from [Link]
PubMed Central. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. Retrieved February 9, 2026, from [Link]
National Institutes of Health. (n.d.). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Retrieved February 9, 2026, from [Link]
ResearchGate. (n.d.). Fast racemization and dynamic kinetic resolution of primary benzyl amines. Retrieved February 9, 2026, from [Link]
Organic Syntheses. (n.d.). L-Proline. Retrieved February 9, 2026, from [Link]
WordPress.com. (2012). Reactions that Work: Boc Protection | Chemtips. Retrieved February 9, 2026, from [Link]
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved February 9, 2026, from [Link]
Agilent. (n.d.). Development of a Method for the Chiral Separation of D/L‑Amphetamine. Retrieved February 9, 2026, from [Link]
Royal Society of Chemistry. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Retrieved February 9, 2026, from [Link]
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved February 9, 2026, from [Link]
ResearchGate. (n.d.). How can we protect an amino group leaving an alcohol group free? Retrieved February 9, 2026, from [Link]
PubMed. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Retrieved February 9, 2026, from [Link]
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved February 9, 2026, from [Link]
ResearchGate. (n.d.). Stereoselective Dimerization of Benzylic Amines Derived from Indoline. Retrieved February 9, 2026, from [Link]
ResearchGate. (2024). Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. Retrieved February 9, 2026, from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved February 9, 2026, from [Link]
Deprotection strategies for N-Boc (S)-amphetamine without chiral loss
Case ID: DEPROT-BOC-AMPH-S Status: Active Priority: Critical (Chiral Integrity Required) Assigned Specialist: Senior Application Scientist Executive Summary: The Chiral Challenge You are attempting to cleave the tert-but...
You are attempting to cleave the tert-butyloxycarbonyl (Boc) group from N-Boc-(S)-amphetamine (also known as N-Boc-dextroamphetamine or (S)-tert-butyl (1-phenylpropan-2-yl)carbamate).
The Core Problem: While Boc removal is a standard acidolytic transformation, the preservation of the
-chiral center (S-configuration) is paramount. The -proton of amphetamine is not highly acidic (), meaning direct acid-catalyzed racemization is rare. However , racemization frequently occurs during:
Exothermic spikes during acid addition.
Uncontrolled basification (workup) where local pH spikes >12 promote enolization.
Thermal stress in the presence of residual salts.
This guide provides three validated protocols designed to minimize these risks, followed by a troubleshooting matrix.
Decision Matrix: Select Your Protocol
Constraint / Requirement
Recommended Protocol
Primary Advantage
Standard / Scalable
Protocol A: HCl in Dioxane
Product precipitates as pure HCl salt; no aqueous workup required.
High Solubility Needed
Protocol B: TFA / DCM
Homogeneous reaction; easy to monitor by TLC.
Acid-Sensitive Substrate
Protocol C: TMSOTf (Lewis Acid)
"Water-free" conditions; mildest thermal profile.
Standard Operating Procedures (SOPs)
Protocol A: The Anhydrous Precipitation Method (HCl/Dioxane)
Best for: Routine synthesis where the hydrochloride salt is the desired final form.
Reagents:
4.0 M HCl in 1,4-Dioxane (Anhydrous)
Diethyl ether (
) or MTBE (Methyl tert-butyl ether)
Substrate: N-Boc-(S)-amphetamine
Workflow:
Dissolution: Dissolve 1.0 equiv of N-Boc substrate in minimal dry 1,4-dioxane (approx. 2 mL per mmol).
Cooling: Chill the solution to 0°C in an ice bath. Critical: This controls the initial exotherm of Boc protonation.
Acid Addition: Add 10–20 equiv of 4.0 M HCl in dioxane dropwise.
Reaction: Remove ice bath and stir at Room Temperature (20–25°C).
Observation: A white precipitate ((S)-amphetamine
HCl) should begin to form within 15–30 minutes.
Completion: Monitor by TLC (run free base against standard) or LC-MS. Reaction typically complete in 1–2 hours.
Isolation (Crucial for Chiral Purity):
Dilute the slurry with excess dry
(approx. 10 mL per mmol).
Filter the white solid under inert atmosphere (nitrogen blanket).
Setup: Dissolve substrate (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM (0.2 M) under Argon.
Addition: Cool to 0°C. Add TMSOTf (1.1 equiv) dropwise.
Mechanism: Silylation of the Boc carbonyl leads to fragmentation into the amine,
, and silylated tert-butanol.
Quench: Quench with Methanol (excess) after 1 hour.
Purification: Concentrate and pass through a short silica plug to remove lutidine salts.
Visualizing the Mechanism & Risk Points
The following diagram illustrates the standard acidolytic pathway and identifies exactly where racemization risks exist.
Caption: Figure 1. Mechanistic pathway of N-Boc deprotection showing the critical control point at the basification stage (red dashed line) where racemization risk is highest.
Troubleshooting & FAQs
Q1: My yield is quantitative, but the optical rotation
is lower than literature values. Did I racemize it?
Diagnosis: Not necessarily.
Cause A (Most Likely): Residual salt contamination. If you isolated the HCl salt, it is hygroscopic. Water weight lowers the specific rotation calculation.
Cause B (Workup): If you performed a basic workup (Protocol B), did you use strong base (NaOH) and heat? This causes
-proton abstraction.
Solution: Dry the salt over
in a desiccator for 24h. Re-measure. If still low, check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
Q2: I see a new impurity at +56 mass units (M+56) in LC-MS.
Diagnosis: tert-Butyl alkylation.
Mechanism: The tert-butyl cation generated during cleavage attacked the aromatic ring of the amphetamine (Friedel-Crafts).
Fix: You must use a scavenger . Repeat the experiment using Protocol B with 2–5 equivalents of Triethylsilane (TES) or Triisopropylsilane (TIPS).
Q3: The reaction is stalling (incomplete deprotection after 4 hours).
Diagnosis: Water contamination or insufficient acid strength.
Reason: Water hydrolyzes the reagents or dilutes the acid strength. If using HCl/Dioxane, the HCl gas may have escaped over time if the bottle is old.
Fix: Use a fresh bottle of 4.0 M HCl in Dioxane. Ensure the reaction vessel is sealed under Nitrogen.
Q4: Can I use thermal deprotection (heating to 150°C)?
Diagnosis:Strictly Prohibited for chiral applications.
Reason: While thermal deprotection works for simple amines, the high energy input significantly increases the probability of radical formation or enolization at the chiral center, leading to partial racemization (e.g., dropping from 99% ee to 90% ee).
Analytical Validation Parameters
To certify "No Chiral Loss," you must validate the product against a racemic standard.
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for N-Boc cleavage protocols and stability).
Han, G., et al. (2004).[2] "Mild Deprotection of N-Boc Amines with TMSOTf/2,6-Lutidine." Journal of Organic Chemistry, 69(11), 3572-3577. (Source for Protocol C). [Link]
Poon, K. W. C., et al. (2008).[7] "TMSOTf-Assisted Facile Deprotection of N,O-Acetonides." Journal of Organic Chemistry, 73(2), 752-755.[7] (Mechanistic support for silyl-based deprotection). [Link]
ResearchGate (Community Discussion). "Kinetics and Mechanism of N-Boc Cleavage." (Validation of acid concentration dependence). [Link]
You are experiencing kinetic stalling or low conversion during the protection of (S)-amphetamine (and its derivatives) with di-tert-butyl dicarbonate (
The Root Cause:
While (S)-amphetamine is a primary amine, the
-methyl group adjacent to the nitrogen creates a steric clash that impedes the nucleophilic attack on the bulky electrophile.[1] Furthermore, the benzylic position of the -proton increases its acidity (), introducing a critical risk of racemization if thermodynamic forcing (high heat/strong base) is applied to overcome the kinetic barrier.[1]
This guide provides a validated "Hard Protocol" to accelerate the reaction without compromising stereochemical integrity.
Experimental Protocols
Method A: The "Standard" Protocol (Baseline)
Use this for initial screening.[1] If conversion is
Dissolve (S)-amphetamine (1.0 mmol) in DCM (5 mL).
Add
(1.2 mmol).
Add
(0.05 mmol, ~12 mg). The solution may darken temporarily.
Stir at RT.[1][2] Monitor by TLC/LC-MS. The reaction typically completes in <4 hours.[1]
Quench: Add saturated aqueous
(sodium thiosulfate) to reduce iodine (color disappears).
Workup: Extract with DCM, wash with dilute HCl (0.5 M) to remove unreacted amine, then brine.
Troubleshooting Center (Q&A)
Issue 1: Reaction Stalls at 60-70% Conversion
User Question: "I'm using standard conditions (
), but the reaction stops progressing. Should I heat it to reflux?"
Technical Response:Do NOT reflux in basic conditions. Heating a benzylic amine with a base like Triethylamine (
) increases the risk of deprotonating the chiral center (-proton), leading to racemization.[1]
Solution 1 (The Cleanest): Switch to Method B (Iodine catalysis).[1] It works at room temperature.[1][3][4][5]
Solution 2 (The Solvent Switch): If you lack iodine, switch solvent to Methanol (MeOH) .[1] Hydrogen bonding in protic solvents can activate
and stabilize the transition state, often pushing conversion to completion without heat.[1]
Issue 2: Racemization of the (S)-Isomer
User Question: "My chiral HPLC shows an enantiomeric excess (ee) drop from 99% to 92%. Why?"
Technical Response:
This usually indicates "Over-Catalysis" or "Base-Induced Tautomerization."[1]
Check DMAP Usage: Did you use DMAP (4-Dimethylaminopyridine)? While DMAP is a powerful catalyst, it forms an N-acylpyridinium salt that is highly electrophilic but can also act as a base.[1] Excess DMAP (>10 mol%) can shuttle protons and racemize sensitive centers.[1] Limit DMAP to 1-5 mol%.
Check Workup: Did you wash with strong base? Prolonged exposure to high pH during workup can cause racemization.[1] Keep workup washes neutral or mildly acidic.[1]
Issue 3: Removing Excess
User Question: "I used 1.5 equivalents of
to force the reaction. Now I can't get rid of it. It's an oil that won't crystallize."[1]
Technical Response:
is lipophilic and difficult to remove by column chromatography if it co-elutes with your product.[1]
The "Scavenger" Protocol:
At the end of the reaction, add Imidazole (0.5 eq relative to excess
) or N,N-Dimethylethylenediamine (DMEDA).
Stir for 30 minutes. This converts excess
into a water-soluble urea or Boc-imidazole species.[1]
Wash the organic layer with 0.5 M HCl .[1] The scavenger-Boc adduct will partition into the aqueous phase, leaving pure product in the organic layer.[1]
Visualizing the Logic
Diagram 1: Troubleshooting Decision Matrix
Caption: Decision flow for optimizing hindered amine protection while preserving chirality.
Caption: Comparison of standard nucleophilic attack vs. Iodine-activated pathway reducing steric barrier.
References
Iodine Catalysis: Phukan, P. (2004).[1] Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions.[1] Tetrahedron Letters, 45(24), 4785-4787.[1] (Applied here to Boc protection context based on Lewis Acid activation principles).
Lewis Acid Catalysis (General): Chakraborti, A. K., et al. (2006).[1][3] Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a new, highly efficient, inexpensive and reusable catalyst for N-tert-butoxycarbonylation of amines.[1][3] Organic & Biomolecular Chemistry, 4, 2769-2771.[1][3] Link
Racemization Risks: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Standard text on protection group stability and racemization).
Workup Scavenging: Kotha, S., et al. (2002).[1] Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.[1] (Refers to imidazole usage for reagent scavenging).[1][4][6][7]
Ionic Liquids: Sarkar, A., et al. (2011).[1][3] 1-Alkyl-3-methylimidazolium cation based ionic liquids efficiently catalyze N-tert-butyloxycarbonylation of amines.[1][3] Journal of Organic Chemistry, 76(17), 7132-7140.[1] Link[1]
Analytical Comparison Guide: NMR Profiling of N-Boc (S)-Amphetamine
Executive Summary This guide provides a definitive spectral analysis of N-Boc (S)-amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate), a critical intermediate in the purification and resolution of amphetamine ena...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a definitive spectral analysis of N-Boc (S)-amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate), a critical intermediate in the purification and resolution of amphetamine enantiomers. While standard amphetamine analysis often relies on GC-MS, NMR profiling of the N-Boc derivative offers superior advantages in determining chemical purity and monitoring protection efficiency without derivatization artifacts.
This document objectively compares the NMR profile of the N-Boc derivative against the free base and N-Cbz alternatives, highlighting the diagnostic shifts that confirm successful protection. It also addresses the often-overlooked phenomenon of carbamate rotamers , a source of confusion in high-resolution 1H NMR analysis.
Strategic Context: Why N-Boc?
In drug development and forensic analysis, converting (S)-amphetamine to its N-Boc derivative serves three primary functions:
Lipophilicity & Purification: The Boc group significantly increases lipophilicity, allowing for easy separation from polar impurities or inorganic salts via simple silica gel chromatography or liquid-liquid extraction.
Enantiomeric Stability: Unlike other labile groups, the Boc moiety is stable to basic conditions, preserving the stereochemical integrity of the sensitive alpha-chiral center during subsequent base-catalyzed steps.
Spectral Simplification: The tert-butyl singlet (9H) provides an isolated, high-intensity internal integration standard, facilitating rapid purity quantification.
Comparative Profiling: N-Boc vs. Alternatives
The following table contrasts the key diagnostic signals of N-Boc (S)-amphetamine with its free base form and the N-Cbz (benzyloxycarbonyl) analog.
Table 1: Diagnostic Chemical Shift Comparison (CDCl₃)
Feature
(S)-Amphetamine (Free Base)
N-Boc (S)-Amphetamine
N-Cbz (S)-Amphetamine
Diagnostic Note
Alpha-H (CH)
3.10 – 3.25 ppm (m)
3.85 – 4.00 ppm (br m)
3.95 – 4.10 ppm (m)
Protection deshields the alpha-proton by ~0.8 ppm.
Amine Proton (NH)
~1.5 ppm (br s, NH₂)
4.50 – 4.80 ppm (br s)
4.80 – 5.00 ppm (br s)
Carbamate NH is significantly downfield and sharper than amine NH₂.
Protecting Group
N/A
1.42 ppm (s, 9H)
5.10 ppm (s, 2H)
Boc gives a clean singlet; Cbz adds benzylic protons and aromatic overlap.
Aromatic Region
7.15 – 7.35 ppm (5H)
7.15 – 7.35 ppm (5H)
7.25 – 7.40 ppm (10H)
Cbz doubles the aromatic integral, complicating impurity analysis.
Beta-CH₂
2.50 – 2.80 ppm
2.70 – 2.85 ppm
2.75 – 2.90 ppm
Minimal shift, but diastereotopic splitting is often clearer in protected forms.
Expert Insight: The Rotamer Trap
A common pitfall in analyzing N-Boc-amphetamine is the observation of "split" or "broadened" peaks at room temperature, particularly for the Alpha-H and NH signals.
Cause: Restricted rotation around the N–CO bond (carbamate resonance) creates two rotamers (s-cis and s-trans) that exchange slowly on the NMR timescale.
Validation: This is not an impurity. To confirm, run the experiment at elevated temperature (e.g., 50°C in DMSO-d6); the peaks will coalesce into a sharp singlet/multiplet.
Detailed Spectral Analysis
1H NMR Assignment (400 MHz, CDCl₃)
The spectrum is characterized by the massive tert-butyl singlet and the deshielded alpha-proton.
7.15 – 7.32 ppm (Multiplet, 5H): Phenyl ring protons. Often appears as two sets of multiplets (ortho/meta vs para).
4.55 ppm (Broad Singlet, 1H): Carbamate NH. Exchangeable with D₂O.
3.88 ppm (Broad Multiplet, 1H):H-2 (Alpha-proton). The chemical shift is diagnostic of N-acylation. The multiplicity is complex due to coupling with the NH (if not exchanged) and the adjacent methylene group (H-1).
2.82 ppm (dd, J ≈ 13.5, 5.5 Hz, 1H) & 2.68 ppm (dd, J ≈ 13.5, 7.5 Hz, 1H):H-1 (Benzylic methylene). These protons are diastereotopic due to the adjacent chiral center, appearing as an ABX system.
Caption: Key NMR correlations used to assign the N-Boc (S)-amphetamine structure.
References
Srinivasan, N., et al. (2009). "A simple and efficient protection procedure for the preparation of mono-N-Boc aromatic amines." Synthesis, 2009(02), 283-289. Link
Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Regioselectivity and Protecting Groups). Link
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section: Carbamates).[2][3][4] Link
Rotameric Phenomenon in N-Boc Amines: Journal of Organic Chemistry, 2010, 75(11), 3761–3765. "Rotameric Conformational Analysis of N-Boc Protected Amino Acids." Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19706139, N-Boc-amphetamine. Link
FTIR Spectral Characteristics of N-Boc (S)-Amphetamine: A Comparative Synthesis Guide
Executive Summary N-Boc (S)-amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate) is a critical intermediate in the synthesis of peptide-drug conjugates (such as lisdexamfetamine) and the chiral resolution of amphe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Boc (S)-amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate) is a critical intermediate in the synthesis of peptide-drug conjugates (such as lisdexamfetamine) and the chiral resolution of amphetamine derivatives. Its characterization is pivotal for quality control, specifically to ensure complete protection of the primary amine and the absence of starting materials.
This guide provides a technical comparison of the FTIR spectral characteristics of N-Boc (S)-amphetamine against its precursor, (S)-amphetamine. It establishes a self-validating protocol for monitoring the tert-butyloxycarbonyl (Boc) protection reaction, offering a faster, lower-cost alternative to NMR for routine reaction monitoring.
Molecular Framework & Vibrational Theory
The transformation of (S)-amphetamine to N-Boc (S)-amphetamine involves the conversion of a primary amine (–NH₂) into a secondary carbamate (–NH–CO–O–tBu). This chemical modification induces distinct shifts in the vibrational energy manifold, which are diagnostic in Fourier Transform Infrared (FTIR) spectroscopy.
The Diagnostic Shift
Primary Amine Disappearance: The N-H stretching vibration of the precursor (typically a doublet for primary amines) is replaced by a single N-H band characteristic of secondary amides/carbamates.
Carbonyl Emergence: The most significant indicator is the appearance of a strong, sharp Carbonyl (C=O) stretching band. In carbamates, this band appears at a higher frequency than typical amides due to the electronegativity of the adjacent oxygen atom (–O–C=O), which reduces resonance delocalization compared to a standard peptide bond.
t-Butyl Fingerprint: The introduction of the Boc group adds a "gem-dimethyl" doublet in the bending region, a reliable confirmation of the protecting group's presence.
Comparative Spectral Atlas
The following table contrasts the spectral fingerprint of the starting material (Amphetamine Free Base) with the protected product.
Table 1: Comparative FTIR Characteristics
Functional Group
Vibrational Mode
Amphetamine (Precursor)
N-Boc (S)-Amphetamine (Product)
Diagnostic Note
Amine / Amide
N-H Stretch
3300–3400 cm⁻¹ (Doublet, weak-medium)
~3350 cm⁻¹ (Singlet, sharp)
Transition from doublet (primary) to singlet (secondary) confirms substitution.
Primary Diagnostic. The strongest peak in the product spectrum.
Alkyl (t-Butyl)
C-H Bend (Gem-Dimethyl)
Absent
1365 cm⁻¹ & 1390 cm⁻¹ (Split doublet)
Characteristic "rabbit ears" doublet of the tert-butyl group.
Carbamate Ether
C-O-C Stretch
Absent
1160–1250 cm⁻¹ (Strong)
Broad, intense bands confirming the ester linkage of the carbamate.
Aromatic Ring
C=C Ring Stretch
~1600 cm⁻¹, 1495 cm⁻¹
~1605 cm⁻¹, 1495 cm⁻¹
Largely unchanged; serves as an internal reference.
Aromatic Ring
C-H Out-of-Plane
740 cm⁻¹, 700 cm⁻¹
740 cm⁻¹, 700 cm⁻¹
Characteristic of mono-substituted benzene rings.
Technical Insight: If the starting material is Amphetamine Sulfate (salt form) rather than free base, the precursor spectrum will show a broad ammonium (N-H₃⁺) band spanning 2800–3100 cm⁻¹ instead of the distinct amine doublet. The N-Boc product spectrum remains the same as it is non-ionic.
Experimental Protocols
Synthesis of N-Boc (S)-Amphetamine
This protocol is designed to yield a high-purity product suitable for spectral validation.
Reagents:
(S)-Amphetamine Sulfate (1.0 eq)
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
Diisopropylethylamine (DIPEA) (2.5 eq) or NaOH (aq)
Dichloromethane (DCM) or Ethyl Acetate
Workflow:
Free Basing (In-situ): Suspend (S)-amphetamine sulfate in DCM. Add DIPEA slowly at 0°C to liberate the free amine.
Protection: Add Boc₂O (dissolved in minimal DCM) dropwise to the reaction mixture.
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Rf of product > Rf of amine) or FTIR aliquot.
Workup: Wash organic layer with 1M citric acid (to remove unreacted amine/DIPEA), then saturated NaHCO₃, then brine.
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield N-Boc (S)-amphetamine as a white solid or viscous colorless oil.
FTIR Sampling Protocol (ATR Method)
Attenuated Total Reflectance (ATR) is recommended over KBr pellets for speed and reproducibility with oily intermediates.
Background: Collect a background spectrum (air) with the ATR crystal clean (32 scans, 4 cm⁻¹ resolution).
Sample Loading:
If Solid: Place nearly 5–10 mg of N-Boc (S)-amphetamine on the crystal. Apply high pressure using the anvil to ensure contact.
If Oil: Place 1 drop on the crystal; no pressure anvil is usually required, but a cover slip may reduce evaporation.
Acquisition: Collect sample spectrum (32 scans).
Processing: Apply baseline correction if necessary. Identify the C=O peak at ~1690 cm⁻¹.
Validation: Ensure the absence of the broad Ammonium band (~3000 cm⁻¹) or Amine doublet (~3300 cm⁻¹).
Performance Comparison: FTIR vs. NMR
While NMR is the gold standard for structural elucidation, FTIR offers distinct advantages for process monitoring.
Feature
FTIR (ATR)
¹H NMR (300/400 MHz)
Verdict
Speed
< 2 minutes
15–30 minutes (prep + shim + scan)
FTIR is superior for real-time QC.
Cost per Run
Negligible
Solvent costs (CDCl₃/DMSO-d₆)
FTIR is more economical.
Specificity
Functional Group (C=O, N-H)
Structural Connectivity (H-H coupling)
NMR is required for chiral purity or impurity ID.
Sensitivity
Moderate (>1% impurity detection)
High (<0.1% impurity detection)
NMR is better for final purity assay.
Sample State
Solid or Oil (Neat)
Solution only
FTIR allows neat analysis.
Logic & Signaling Pathways
The following diagram illustrates the decision-making workflow for synthesizing and characterizing the compound, highlighting the "Stop/Go" criteria based on spectral data.
Caption: Workflow for the synthesis and spectral validation of N-Boc (S)-amphetamine. The critical decision nodes rely on the appearance of the Carbamate C=O and the transformation of the Amine N-H.
References
US Patent 8487134B2 . Process for the synthesis of amphetamine derivatives. (2013). Describes the coupling of protected amino acids with amphetamine, detailing the N-Boc protection conditions. Link
SpectraBase . Tert-butyl carbamate Spectrum. Comparison data for the tert-butyl carbamate functional group frequencies. Link[4]
Master Organic Chemistry . Protecting Groups for Amines: Carbamates. Mechanistic overview of Boc protection and spectral properties. Link
Specac Application Notes . Interpreting Infrared Spectra: Carbonyls and Amines. General reference for distinguishing amide I/II bands from carbamate stretches. Link
Forensic Science International . Differentiation of amphetamine derivatives. Context on the spectral fingerprint of the amphetamine core (aromatic region). Link
Comparing Boc vs Cbz protecting groups for (S)-amphetamine
Executive Summary In the context of (S)-amphetamine (dextroamphetamine) functionalization—particularly for prodrug synthesis (e.g., Lisdexamfetamine)—the choice between tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the context of (S)-amphetamine (dextroamphetamine) functionalization—particularly for prodrug synthesis (e.g., Lisdexamfetamine)—the choice between tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) protecting groups is a critical process decision.[1]
The Verdict:Boc is the industrial standard for amphetamine derivatization due to its clean acidolytic cleavage, volatile byproducts (isobutylene/CO₂), and compatibility with one-pot coupling reagents like T3P (propylphosphonic anhydride).
The Alternative:Cbz serves as a necessary orthogonal protector when the synthetic route requires intermediate acidic conditions that would prematurely cleave a Boc group. However, its removal via hydrogenolysis introduces regulatory burdens regarding catalyst purging (Pd/C) and flammability hazards (H₂).
Mechanistic & Strategic Overview
The selection of a protecting group dictates the downstream purification strategy. For (S)-amphetamine, a volatile liquid in its free base form, the protecting group often serves a dual purpose: masking nucleophilicity and increasing crystallinity to facilitate handling.
Comparative Pathway Analysis
The following diagram illustrates the installation and deprotection workflows for both groups.
Disadvantage:[2] Cbz-Cl is a lachrymator and corrosive liquid. The reaction (Schotten-Baumann conditions) requires careful pH control to prevent hydrolysis of the reagent before it reacts with the amine.
Yield: Typically 85–92%.
Deprotection & Workup (The Deciding Factor)
This is where the Boc group dominates the amphetamine API landscape (e.g., Lisdexamfetamine synthesis).
Feature
Boc Protocol
Cbz Protocol
Reagents
Acid (TFA, HCl, or Methanesulfonic Acid)
Hydrogen gas () + Pd/C Catalyst
Byproducts
Isobutylene (Gas), (Gas)
Toluene (Liquid), (Gas)
Workup
Evaporation only. Salt forms directly.
Filtration & Extraction. Must filter Pd/C (fire hazard).
Safety
Corrosive acids. Isobutylene is flammable.
is explosive. Dry Pd/C is pyrophoric.
Regulatory
Low risk (solvents are Class 2/3).
High risk. Elemental impurities (Pd) must be <10 ppm.
Expert Insight: In the synthesis of Lisdexamfetamine, the Boc groups on the lysine moiety are removed using Methanesulfonic Acid (MSA). This is strategic because MSA forms the pharmaceutically acceptable salt (mesylate) in situ, eliminating an entire crystallization step [1].
Physical Properties & Purification
N-Boc-(S)-Amphetamine: Often an oil or low-melting solid. It can be difficult to crystallize directly without a co-solvent. However, it is highly soluble in organic solvents, making silica gel chromatography (if needed) or liquid-liquid extraction straightforward.
N-Cbz-(S)-Amphetamine: The benzyl ring adds significant lipophilicity and
-stacking potential, often resulting in stable crystalline solids.
Use Case: If your intermediate requires recrystallization to upgrade enantiomeric excess (ee), the Cbz derivative is often superior due to better lattice formation.
Detailed Experimental Protocols
Note: All manipulations involving amphetamine must comply with local DEA/Controlled Substance regulations.
Protocol A: Boc-Protection (Standard)
Objective: Synthesis of N-Boc-(S)-amphetamine.
Setup: Charge a reactor with (S)-amphetamine free base (1.0 equiv) and Dichloromethane (DCM) (5 vol).
Base Addition: Add Triethylamine (TEA) (1.2 equiv). Cool to 0°C.
Reagent Addition: Dissolve
(1.1 equiv) in minimal DCM and add dropwise to the reactor, maintaining temp < 10°C.
Reaction: Warm to 20–25°C and stir for 2 hours. Monitor by TLC (Hexane/EtOAc) or HPLC.
Workup: Wash organic layer with 1M Citric Acid (to remove excess TEA/Amphetamine), then saturated
, then Brine.
Isolation: Dry over
and concentrate in vacuo.
Expected Result: Clear, viscous oil or white solid (Yield >95%).[9]
Protocol B: Cbz-Protection (Orthogonal)
Objective: Synthesis of N-Cbz-(S)-amphetamine.
Setup: Dissolve (S)-amphetamine (1.0 equiv) in a biphasic mixture of EtOAc (5 vol) and 10% aqueous
(3 equiv).
Addition: Cool to 0°C. Add Benzyl Chloroformate (Cbz-Cl) (1.1 equiv) dropwise over 30 mins. Caution: Lachrymator.
Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temp for 2 hours.
Workup: Separate phases. Wash organic layer with 1M HCl (removes unreacted amine), then water.
Isolation: Concentrate. Recrystallize from Hexane/EtOAc if solid, or purify via silica patch.
Protocol C: Deprotection (Boc vs Cbz)
Boc Removal (Salt Formation): Dissolve N-Boc intermediate in 1,4-Dioxane. Add 4M HCl in Dioxane (3 equiv). Stir 2 hours. Isolate the precipitated (S)-amphetamine hydrochloride salt by filtration.
Cbz Removal (Hydrogenolysis): Dissolve N-Cbz intermediate in MeOH. Add 10 wt% Pd/C catalyst (5% loading). Stir under
balloon (1 atm) for 4–6 hours. Filter through Celite (Caution: do not let catalyst dry out). Concentrate filtrate to yield free base.
Decision Matrix
Use the following logic flow to select the correct protecting group for your specific amphetamine derivative workflow.
Figure 2: Strategic decision tree for selecting protecting groups based on downstream processing requirements.
References
Synthesis of Lisdexamfetamine Dimesylate. Patent US7662787B2. Describes the industrial coupling of Boc-Lys(Boc)-OH with dextroamphetamine and subsequent deprotection with methanesulfonic acid. Link
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. The authoritative text on general amine protection/deprotection mechanisms. Link
Process for the Preparation of Lisdexamfetamine. Patent EP3386944A2. Details the Boc-deprotection kinetics and salt formation in 1,4-dioxane. Link
Catalytic Hydrogenolysis of Cbz Groups. Organic Chemistry Portal. Overview of Pd/C catalyzed removal of benzyl carbamates. Link
Optical Rotation & Chiral Purity Guide: N-Boc (S)-Amphetamine
The following guide provides an in-depth technical analysis of the optical properties and chiral purity assessment of N-Boc (S)-amphetamine (tert-butyl (2S)-1-phenylpropan-2-ylcarbamate). This guide is structured for res...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the optical properties and chiral purity assessment of N-Boc (S)-amphetamine (tert-butyl (2S)-1-phenylpropan-2-ylcarbamate).
This guide is structured for researchers and drug development scientists, prioritizing experimental rigor over simplified templates. It addresses the specific challenge that N-Boc-(S)-amphetamine , often an oil or low-melting solid, presents in polarimetry, and advocates for a multi-modal analytical strategy.
Executive Summary
N-Boc (S)-amphetamine is the critical protected intermediate in the synthesis of peptide-drug conjugates like Lisdexamfetamine (Vyvanse®). While the parent compound, (S)-(+)-amphetamine, exhibits a strong, well-defined specific optical rotation (
), the N-Boc derivative introduces steric bulk and electronic changes that alter this value.
Critical Technical Insight: Unlike crystalline salts, N-Boc-(S)-amphetamine is frequently isolated as a viscous oil or low-melting solid. Consequently, optical rotation alone is insufficient for high-stringency purity validation due to significant solvent effects and low specific rotation magnitudes. This guide recommends a dual-validation system: using polarimetry for process monitoring and Chiral HPLC for release testing.
Part 1: Comparative Optical Properties
The following table contrasts the optical rotation values of the N-Boc intermediate against its parent amine and the enantiomeric antipode. These values serve as the baseline for establishing acceptance criteria in a GMP or R&D setting.
*Note: The specific rotation of the N-Boc derivative is significantly lower than the free amine due to the carbamate protecting group's influence on the chiral center's electronic environment. Values are highly sensitive to concentration and solvent choice (e.g., CHCl
vs. MeOH).
Part 2: Technical Deep Dive & Causality
Why Optical Rotation Shifts Upon Boc-Protection
The transition from a primary amine to a carbamate (Boc-protection) significantly alters the dipole moment and hydrogen bonding capability of the molecule.
Electronic Effect: The electron-withdrawing carbonyl of the Boc group reduces the electron density on the nitrogen, altering the polarizability of the chiral center (
).
Conformational Locking: The bulky tert-butyl group restricts rotation around the N-C bond, potentially favoring a conformer with a lower net optical rotation compared to the free, flexible amine.
Solvent Interaction: In protic solvents like methanol, the N-H of the carbamate participates in hydrogen bonding, which can further shift the observed rotation.
The "Self-Validating" Protocol Strategy
Because the specific rotation of N-Boc-(S)-amphetamine is low, a small contamination with the (R)-isomer might not be detectable via polarimetry alone. Therefore, the protocol below enforces a "Chiral Control Loop" :
Step 1: Polarimetry is used as a qualitative "Go/No-Go" check to ensure the correct enantiomer was used.
Step 2: Chiral HPLC is used for quantitative determination of Enantiomeric Excess (ee%).
Part 3: Experimental Protocols
Protocol A: Synthesis & Isolation of N-Boc (S)-Amphetamine
Objective: To produce chemically pure N-Boc-(S)-amphetamine for analysis.
Reagents: Charge a reactor with (S)-amphetamine sulfate (1.0 eq), Dichloromethane (DCM, 10 vol), and Triethylamine (TEA, 2.5 eq).
Protection: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc
O, 1.1 eq) dissolved in DCM dropwise over 30 minutes.
Reaction: Warm to 20-25°C and stir for 4 hours. Monitor by TLC (SiO
, 20% EtOAc/Hexane) or HPLC.
Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO
, then Brine.
Isolation: Dry over MgSO
, filter, and concentrate in vacuo to yield N-Boc-(S)-amphetamine as a clear, colorless oil.
Checkpoint: If the oil is cloudy, trace solvent remains. Dry under high vacuum (0.5 mbar) for 12 hours.
Protocol B: Polarimetry Measurement
Objective: To determine specific rotation
.
Preparation: Accurately weigh 1.00 g of the N-Boc oil into a 10 mL volumetric flask.
Solvation: Dissolve in HPLC-grade Methanol (MeOH) and dilute to volume. (Concentration
g/100mL).
Note: Lower concentrations (e.g.,
) may result in readings too close to zero due to the weak rotation of the Boc-derivative.
Measurement: Zero the polarimeter with pure MeOH blank. Fill a 1 dm (100 mm) thermostated cell (20°C).
Calculation:
Where is the observed rotation, is path length (dm), and is concentration (g/100mL).
Protocol C: Chiral HPLC (The Gold Standard)
Objective: To determine Enantiomeric Excess (ee%).[1]
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm (Boc group absorption) and 254 nm (Phenyl ring).
Expectation: The (S)-enantiomer typically elutes after the (R)-enantiomer on AD-H columns (verify with racemic standard).
Part 4: Visualization (Workflow & Logic)
The following diagram illustrates the synthesis and validation logic, highlighting the critical decision points where optical rotation serves as a process gate.
Caption: Workflow for the synthesis and chiral validation of N-Boc-(S)-amphetamine. Note that Chiral HPLC (Green) is the definitive release test, while Polarimetry (Red) serves as a rapid identity check.
References
Process for the production of optically active isomers of amphetamine. US Patent 3,028,430.
Methods and compositions for preparation of amphetamine conjugates (Lisdexamfetamine). US Patent 8,614,346.
Estimation of optically active methamphetamine and amphetamine using alpha-methoxy-alpha-trifluoromethylphenylacetyl chloride (Mosher's Reagent). Nihon Hoigaku Zasshi, 1991.
[Link]
Enantiomer-specific analysis of amphetamine in urine, oral fluid and blood. Journal of Analytical Toxicology, 2024.
[Link]
PubChem Compound Summary: N-Boc (R)-Amphetamine. (For structural comparison). National Center for Biotechnology Information.
[Link]
A Comprehensive Guide to the Proper Disposal of N-Boc-(S)-Amphetamine for Research Professionals
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-B...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Boc-(S)-Amphetamine, a common intermediate in synthetic organic chemistry. Adherence to these protocols is critical not only for laboratory safety but also for ensuring compliance with stringent federal regulations. This document is designed to be your preferred resource, building trust through a commitment to scientific integrity and operational excellence.
Understanding the Regulatory Landscape: The Criticality of Compliance
(S)-Amphetamine is classified as a Schedule II controlled substance by the U.S. Drug Enforcement Administration (DEA), indicating a high potential for abuse.[1] Consequently, any derivative that can be readily converted into amphetamine falls under strict regulatory scrutiny.
N-Boc-(S)-Amphetamine is considered a controlled substance analogue . The Controlled Substance Analogue Enforcement Act of 1986 defines an analogue as a substance with a chemical structure substantially similar to a Schedule I or II drug, and which has a similar or greater stimulant, depressant, or hallucinogenic effect on the central nervous system.[2][3] The N-Boc protecting group can be easily removed through acidic hydrolysis to yield (S)-Amphetamine, thus meeting the criteria of a controlled substance analogue.
Therefore, all disposal procedures for N-Boc-(S)-Amphetamine must be conducted in accordance with DEA regulations for controlled substances.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
PPE Item
Specification
Rationale
Gloves
Nitrile, double-gloved
To prevent skin contact with the chemical and acidic/oxidizing reagents.
Eye Protection
Chemical splash goggles and a face shield
To protect against splashes of corrosive and reactive chemicals.
Lab Coat
Flame-resistant
To protect skin and clothing from chemical spills.
Respiratory Protection
A properly fitted respirator with appropriate cartridges for organic vapors and acid gases
Recommended when handling the solid compound or during the chemical degradation process to prevent inhalation of dust or vapors.
All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation. An emergency eyewash and safety shower must be readily accessible.[4]
The Two-Stage Disposal Protocol: A Step-by-Step Guide
The recommended procedure for the disposal of N-Boc-(S)-Amphetamine involves a two-stage process:
Stage 1: Deprotection. The N-Boc group is removed via acidic hydrolysis to convert N-Boc-(S)-Amphetamine to (S)-Amphetamine sulfate.
Stage 2: Chemical Degradation. The resulting amphetamine is chemically degraded to non-controlled, non-hazardous substances.
This two-stage approach ensures that the final waste stream does not contain a controlled substance, simplifying the ultimate disposal process.
Experimental Protocol: On-Site Destruction
This protocol is designed for the on-site destruction of small quantities of N-Boc-(S)-Amphetamine typically found in a research setting. Crucially, all on-site destructions of controlled substances must be witnessed by at least two authorized employees, and detailed records of the destruction must be maintained. [5]
Materials:
N-Boc-(S)-Amphetamine
Concentrated Sulfuric Acid (H₂SO₄)
Potassium Permanganate (KMnO₄)
Sodium Bisulfite (NaHSO₃)
Sodium Bicarbonate (NaHCO₃)
Deionized Water
Stir plate and stir bar
Glass beakers and an Erlenmeyer flask
pH paper or a calibrated pH meter
Workflow Diagram:
Caption: Disposal workflow for N-Boc-(S)-Amphetamine.
Step-by-Step Procedure:
Stage 1: Deprotection (Acidic Hydrolysis)
In a chemical fume hood, carefully weigh the amount of N-Boc-(S)-Amphetamine to be disposed of.
In a separate beaker, prepare a 1 M solution of sulfuric acid in deionized water. Caution: Always add acid to water, never the other way around, to dissipate the heat generated.
Slowly add the N-Boc-(S)-Amphetamine to the sulfuric acid solution while stirring. The N-Boc group will hydrolyze to form (S)-amphetamine sulfate, tert-butanol, and carbon dioxide.
Continue stirring for at least 4 hours at room temperature to ensure the deprotection reaction is complete.
Stage 2: Chemical Degradation (Oxidation)
Prepare a saturated solution of potassium permanganate in deionized water.
Slowly add the potassium permanganate solution dropwise to the amphetamine sulfate solution from the previous stage. The purple color of the permanganate will disappear as it oxidizes the amphetamine.
Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that all the amphetamine has been oxidized. The solution will likely turn brown due to the formation of manganese dioxide (MnO₂).
To ensure complete degradation, it is advisable to test the solution for the presence of amphetamine using an appropriate analytical method, such as thin-layer chromatography (TLC), if available in your facility.
Neutralization and Final Disposal
Quench any excess potassium permanganate by adding a small amount of solid sodium bisulfite until the purple color disappears and the solution becomes colorless or light brown.
Carefully neutralize the acidic solution by slowly adding sodium bicarbonate. Be cautious as this will generate carbon dioxide gas. Monitor the pH and adjust until it is in the range of 6-8.
The final solution should be transferred to a properly labeled hazardous waste container. The label should include all the chemical constituents of the final mixture.
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, in accordance with the Resource Conservation and Recovery Act (RCRA) regulations.[6][7]
Documentation and Record-Keeping: A Non-Negotiable Requirement
Accurate and detailed record-keeping is a cornerstone of compliance with DEA regulations for the disposal of controlled substances. For the on-site destruction of N-Boc-(S)-Amphetamine, the following information must be recorded in a dedicated logbook:
Date of destruction
Name of the compound being destroyed (N-Boc-(S)-Amphetamine)
Quantity of the compound destroyed
Method of destruction (e.g., "Chemical degradation via acid hydrolysis and potassium permanganate oxidation")
Signatures of the two authorized employees who witnessed the entire destruction process
This logbook must be maintained for a minimum of two years and be available for inspection by the DEA.[5]
Conclusion: Upholding a Culture of Safety and Responsibility
The proper disposal of N-Boc-(S)-Amphetamine is a multi-faceted process that requires a thorough understanding of its regulatory status, potential hazards, and the chemistry of its degradation. By following the detailed, step-by-step procedures outlined in this guide, researchers and scientists can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and to ensure adherence to all local, state, and federal regulations.
References
Drug Enforcement Administration. (n.d.). Drug Fact Sheet: Amphetamines. DEA.gov.
U.S. Environmental Protection Agency. (1998, January 13).
PubMed. (2024, May 23). N-tert-butoxycarbonyl-methylenedioxymethamphetamine, an methylenedioxymethamphetamine derivative, exhibits rewarding and reinforcing effects by increasing dopamine levels.
Neogen. (2019, March 14). Amphetamine Specific (RTU)
Wikipedia. (n.d.).
Scribd. (n.d.).
PubMed. (1994, October). Amphetamine as an artifact of methamphetamine during periodate degradation of interfering ephedrine, pseudoephedrine, and phenylpropanolamine.
U.S. Food and Drug Administration. (n.d.). 21 U.S. Code § 802 - Definitions.
Office of the Law Revision Counsel. (n.d.). 21 USC 802: Definitions.
Drug Enforcement Administr
U.S. Environmental Protection Agency. (2025, September 5).
Fisher Scientific. (n.d.).
Cornell Law School. (n.d.). controlled substance analogue from 21 USC § 802(32)
Personal protective equipment for handling N-Boc (S)-Amphetamine
This guide outlines the safety architecture for handling N-Boc (S)-Amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate). As a Senior Application Scientist, my directive is to move you beyond generic "safety data s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the safety architecture for handling N-Boc (S)-Amphetamine (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate).
As a Senior Application Scientist, my directive is to move you beyond generic "safety data sheet" compliance. We treat this compound not merely as a chemical irritant, but as a potent pharmacological precursor with specific lipophilic properties that alter its biological uptake compared to standard amphetamine salts.
Compound Profile & Hazard Logic
To select the right PPE, you must understand the nature of the enemy.
The "Boc" Factor: The tert-butoxycarbonyl (Boc) protecting group renders the molecule significantly more lipophilic than amphetamine sulfate or hydrochloride salts.
The Causality: Increased lipophilicity facilitates faster dermal absorption. While the Boc group reduces volatility, it does not eliminate the risk of inhalation. In the body, metabolic hydrolysis or acidic microenvironments can cleave the Boc group, releasing the active psychostimulant.
Operational Classification: Treat as Occupational Exposure Band (OEB) 3/4 .
Target Organ: Central Nervous System (CNS).
Physical State: White to off-white crystalline solid (High dust potential).
Risk Management Architecture
PPE is your last line of defense. It is effective only when supported by Engineering Controls.
Caption: The Hierarchy of Controls applied to N-Boc (S)-Amphetamine handling. PPE serves as the final redundancy layer.
PPE Specifications: The "Self-Validating" System
Generic "wear gloves" advice is insufficient. The following system provides visual and physical validation of integrity.
A. Dermal Protection (The Double-Shell Protocol)
Primary Layer (Inner): 4 mil Nitrile (Bright Color, e.g., Orange or Purple).
Secondary Layer (Outer): 4-5 mil Nitrile (Standard Blue or White).
The Logic: This creates a visual breach detection system . If the outer glove tears, the bright inner glove becomes immediately visible, signaling an immediate stop-work condition.
Permeation Science: N-Boc-Amphetamine is an organic carbamate. Nitrile offers excellent resistance to this class, superior to latex.
Body Covering: Tyvek® lab coat or disposable gown with elastic cuffs. Reasoning: Prevents particulate migration to street clothes.
B. Respiratory Protection
Scenario A (Inside Fume Hood): Surgical mask (for product protection) or N95 (for personnel comfort). The hood provides the safety.
Scenario B (Open Weighing/Transfer):MANDATORY P100 Half-Face Respirator or PAPR (Powered Air Purifying Respirator).
The Logic: N95 filters 95% of particles >0.3 microns. P100 filters 99.97%. For a CNS-active compound where micrograms matter, the 5% leakage of an N95 is an unacceptable risk variable.
C. Ocular Protection
Standard: Chemical splash goggles (indirect venting).
Contraindication: Do not rely on standard safety glasses alone when handling the powder form. Airborne dust can bypass the side shields of standard glasses.
Operational Protocol: Weighing & Transfer
This is the highest-risk activity. The following steps minimize "dust generation events."
Step
Action
Causality / Rationale
1
Static Elimination
Use an ionizing fan or anti-static gun on the weighing boat/spatula before transfer. Why: Organic solids like N-Boc-Amphetamine are static-prone; static discharge causes powder to "jump," creating an aerosol cloud.
2
The "Wet" Transfer
If possible, dissolve the solid directly in the weighing vessel using the reaction solvent (e.g., DCM or Methanol) inside the enclosure. Why: Handling a solution is safer than handling a dry powder; vapor pressure is easier to manage than dust.
3
Glove Hygiene
Change outer gloves immediately after the weighing step is complete. Why: The outer gloves are now assumed contaminated. Discarding them prevents cross-contamination of door handles, keyboards, and instruments.
4
Solvent Trap
Place a solvent-soaked Kimwipe (e.g., acetone) near the balance. Why: Any stray particles falling on the wipe are immediately solvated and trapped, preventing re-aerosolization.
Decontamination & Disposal Workflow
Because this is a precursor to a Controlled Substance (Schedule II), disposal requires strict adherence to "Non-Retrievable" standards to prevent diversion and environmental contamination.
Caption: Secure disposal workflow ensuring the compound is rendered non-retrievable.
Decontamination Solution:
For cleaning surfaces (hood sash, balance):
Wipe 1: 10% Acetic Acid or 1M HCl (Cleaves the Boc group, converting it to the water-soluble salt).
Wipe 2: Detergent/Water (Removes the salt).
Wipe 3: Ethanol (Removes residual organic films).
Disposal Directive:
Do not dispose of in standard trash or drain. All solid waste, including gloves and wipes, must be segregated into "Hazardous Waste - Toxic/Controlled" containers and incinerated via a licensed waste handler.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134).[1] United States Department of Labor. [Link][2]
Drug Enforcement Administration (DEA). (2014). Disposal of Controlled Substances; Final Rule. Federal Register.[3] [Link]
Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. NIOSH. [Link]